molecular formula C5H3ClN2O2 B1365587 2-Chloropyrimidine-5-carboxylic acid CAS No. 374068-01-6

2-Chloropyrimidine-5-carboxylic acid

货号: B1365587
CAS 编号: 374068-01-6
分子量: 158.54 g/mol
InChI 键: DUCXUPKLVVSJKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-chloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXUPKLVVSJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454936
Record name 2-chloropyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374068-01-6
Record name 2-chloropyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloropyrimidine-5-carboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details its chemical identity, physical and chemical properties, experimental protocols for their determination, reactivity, and applications, presented in a clear and accessible format for scientific professionals.

Chemical Identity

This compound is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position.[1] Its unique structure makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][3]

IdentifierValue
IUPAC Name This compound
CAS Number 374068-01-6[1][2]
Molecular Formula C₅H₃ClN₂O₂[1][2]
Molecular Weight 158.54 g/mol [1][2]
SMILES C1=C(C=NC(=N1)Cl)C(=O)O[1]
InChI InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)[1][3]
InChI Key DUCXUPKLVVSJKA-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and application in various synthetic pathways. A summary of these properties is presented below.

PropertyValue
Appearance White to off-white powder or crystalline powder[2][3]
Melting Point 125.0-131 °C[1][2][3]
Boiling Point 411.4±18.0 °C at 760 mmHg (Predicted)[2][3]
Density 1.58 - 1.65 g/cm³ (Predicted)[1][2][3]
pKa 2.51±0.10 (Predicted)[2][3]
Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and DMF; moderately soluble in alcohols; sparingly soluble in nonpolar solvents.[1]
Vapor Pressure 0 mmHg at 25°C[2]
Refractive Index 1.598 (Predicted)[2]
Flash Point 202.612 °C[2]

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound involves a range of standard laboratory techniques.

3.1. Melting Point Determination

The melting point is a key indicator of a compound's purity and is determined using a melting point apparatus.[4]

  • Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station).[4]

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4]

3.2. Boiling Point Determination

The boiling point is determined by simple distillation, which is also a method for purifying liquids.[4]

  • Apparatus: Simple distillation setup including a round-bottom flask, heating mantle, condenser, and thermometer.[4]

  • Procedure:

    • The compound is placed in the round-bottom flask.

    • The liquid is heated to its boiling point.

    • The vapor travels up into the condenser, where it is cooled and condenses back into a liquid.

    • The temperature of the vapor is measured with a thermometer, and the stable temperature reading during distillation is recorded as the boiling point.[4]

3.3. Solubility Determination

Solubility is qualitatively assessed by observing the dissolution of the solute in a given solvent.

  • Procedure:

    • A small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, DMSO).

    • The mixture is agitated to promote dissolution.

    • The solubility is observed and categorized as soluble, partially soluble, or insoluble.

3.4. pKa Determination

The acid dissociation constant (pKa) can be determined experimentally through titration or computationally.

  • Potentiometric Titration Procedure:

    • A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

    • A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette.

    • The pH of the solution is monitored using a pH meter after each addition of the base.

    • A titration curve (pH vs. volume of base added) is plotted.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Reactivity and Stability

This compound possesses two primary reactive sites: the chlorine atom on the pyrimidine ring and the carboxylic acid group.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable handle for introducing various functional groups onto the pyrimidine ring.[1]

  • Esterification and Amidation: The carboxylic acid group can undergo standard reactions such as esterification with alcohols and amidation with amines to form the corresponding esters and amides.[1]

  • Stability: The compound is stable under recommended storage conditions, which are typically in an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3][5] It should be protected from moisture.[5]

  • Incompatible Materials: It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]

Applications

The reactivity of this compound makes it a valuable intermediate in several fields:

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of various therapeutic agents.[2][3][6] For instance, it is used in the preparation of TRPV4 antagonists for the treatment of pain.[3][6]

  • Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1]

  • Material Science: Its reactive functional groups allow it to be used as a precursor for polymers and other advanced materials.[1]

Visualizations

The following diagrams illustrate key aspects of the synthesis, reactivity, and analysis of this compound.

Synthesis_Workflow 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine Intermediate Intermediate 2-Chloro-5-bromopyrimidine->Intermediate 1. Reaction with Active Metal Reagent and Boc2O Active Metal Reagent (e.g., BuLi) Active Metal Reagent (e.g., BuLi) Active Metal Reagent (e.g., BuLi)->Intermediate Boc2O Boc2O Boc2O->Intermediate This compound This compound Intermediate->this compound 2. Hydrolysis Aqueous Acid/Base Aqueous Acid/Base Aqueous Acid/Base->this compound

Caption: A generalized synthetic workflow for this compound.

Reactivity_Diagram This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative Esterification Amide Derivative Amide Derivative This compound->Amide Derivative Amidation Substituted Pyrimidine Substituted Pyrimidine This compound->Substituted Pyrimidine Nucleophilic Substitution at C2 Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Ester Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Derivative Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Pyrimidine

Caption: Key reactions of this compound.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical Analysis Crude Product Crude Product Melting Point Melting Point Crude Product->Melting Point Mass Spectrometry Mass Spectrometry Crude Product->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC) NMR Spectroscopy->Purity Assessment (e.g., HPLC)

Caption: A typical analytical workflow for the characterization of the compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloropyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Chloropyrimidine-5-carboxylic acid. Due to the limited availability of specific, experimentally-derived spectral data in publicly accessible literature, this guide presents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy and typical values for analogous chemical structures. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this and similar compounds.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure incorporates a pyrimidine (B1678525) ring, a versatile scaffold in many biologically active molecules, substituted with a chloro group and a carboxylic acid. Understanding the precise chemical structure and purity of this compound is critical for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected proton (¹H) and carbon-13 (¹³C) NMR spectral features of this molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring and known chemical shift ranges for carboxylic acids.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyrimidine ring and the carboxylic acid proton.

Proton (H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-4/H-69.0 - 9.3SingletN/AThese protons are chemically equivalent in some solvents or may appear as two distinct singlets or an AX system depending on the solvent and pH. They are significantly deshielded due to the adjacent electronegative nitrogen atoms and the electron-withdrawing carboxylic acid and chloro groups.
-COOH12.0 - 14.0Broad SingletN/AThe chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may exchange with D₂O.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon (C) Predicted Chemical Shift (δ, ppm) Notes
C-2160 - 165The carbon atom bonded to the chlorine and two nitrogen atoms is expected to be significantly deshielded.
C-4/C-6155 - 160These equivalent carbons are deshielded by the adjacent nitrogen atoms.
C-5120 - 125The carbon atom attached to the carboxylic acid group.
-COOH165 - 175The carbonyl carbon of the carboxylic acid typically appears in this downfield region.[1]

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent must be chosen in which the analyte is soluble. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can dissolve the compound and its residual water peak does not significantly overlap with expected analyte signals. Other potential solvents include Methanol-d₄ or, if the compound is sufficiently soluble, Chloroform-d (CDCl₃).

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03% v/v). However, the residual solvent peak is often used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching: The probe should be tuned and matched to the resonance frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected through-bond correlations that can be observed in 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Molecular structure of this compound.

hmbc_correlations H4 H4 (~9.1 ppm) C2 C2 (~162 ppm) H4->C2 C5 C5 (~122 ppm) H4->C5 C6 C6 (~157 ppm) H4->C6 H6 H6 (~9.1 ppm) H6->C2 C4 C4 (~157 ppm) H6->C4 H6->C5 COOH_H -COOH (~13 ppm) COOH_H->C5 COOH_C -COOH (~170 ppm) COOH_H->COOH_C

Caption: Predicted HMBC correlations for this compound.

Conclusion

References

Spectroscopic Analysis of 2-Chloropyrimidine-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 2-Chloropyrimidine-5-carboxylic acid. It includes representative data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation to support research and drug development activities.

Core Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Broad, StrongO-H stretch (from Carboxylic Acid)
~3100MediumAromatic C-H stretch
1760-1690StrongC=O stretch (from Carboxylic Acid)
~1600, ~1500Medium-WeakC=C and C=N stretches (Pyrimidine Ring)
1320-1210MediumC-O stretch (from Carboxylic Acid)
~800StrongC-Cl stretch
Mass Spectrometry (MS) Data

Molecular Weight: 158.54 g/mol

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
158/160~3:1[M]⁺ (Molecular Ion with Cl isotopes)
141/143Moderate[M-OH]⁺
113/115Moderate[M-COOH]⁺
78Low[C₄H₂N₂]⁺

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology: The solid sample is analyzed using the thin solid film method.

  • Sample Preparation: A small amount of this compound (approximately 50 mg) is dissolved in a few drops of a volatile organic solvent, such as methylene (B1212753) chloride or acetone.

  • Film Deposition: A drop of this solution is carefully applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Background Spectrum: A background spectrum of the clean, empty salt plate is collected to account for any atmospheric and instrumental interferences.

  • Sample Analysis: The salt plate with the sample film is placed in the spectrometer's sample holder.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and structural information of this compound by analyzing its fragmentation pattern upon ionization.

Methodology: The analysis is performed using an electron impact (EI) ionization source coupled with a mass analyzer.

  • Sample Introduction: The solid sample is introduced into the ion source, where it is vaporized by heating under a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the electron impact causes the molecular ions to fragment into smaller, characteristic charged species.

  • Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.

  • Mass Separation: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a proposed fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ir FT-IR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample This compound (Solid) IR_Prep Dissolve in Solvent & Deposit on Salt Plate Sample->IR_Prep MS_Prep Vaporize in High Vacuum Sample->MS_Prep FTIR Acquire IR Spectrum IR_Prep->FTIR IR_Data IR Spectrum Data (Peak Table) FTIR->IR_Data Interpretation Structural Elucidation IR_Data->Interpretation EI_MS Electron Impact Ionization & Fragmentation MS_Prep->EI_MS Mass_Analyzer Mass-to-Charge Separation EI_MS->Mass_Analyzer MS_Data Mass Spectrum Data (m/z Plot) Mass_Analyzer->MS_Data MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Fragmentation_Pathway mol This compound C₅H₃ClN₂O₂ mol_ion [M]⁺ m/z = 158/160 mol->mol_ion -e⁻ frag1 [M-OH]⁺ m/z = 141/143 mol_ion->frag1 - •OH frag2 [M-COOH]⁺ m/z = 113/115 mol_ion->frag2 - •COOH frag3 [C₄H₂N₂]⁺ m/z = 78 frag2->frag3 - •Cl

Caption: Proposed MS Fragmentation Pathway.

Solubility Profile of 2-Chloropyrimidine-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropyrimidine-5-carboxylic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility profile and presenting a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Core Concepts and Qualitative Solubility

This compound is a heterocyclic compound with both a polar carboxylic acid group and a moderately polar chloropyrimidine ring. This structure dictates its solubility behavior, favoring polar organic solvents over nonpolar ones. The compound's solubility is a critical parameter in its application as a building block in pharmaceutical and agrochemical synthesis, influencing reaction conditions, purification methods, and formulation development.

Based on available data, the solubility of this compound can be qualitatively categorized as follows:

Solvent ClassExamplesQualitative SolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO)Enhanced Solubility[1]
Dimethylformamide (DMF)Enhanced Solubility[1]
Alcohols Methanol, EthanolModerate Solubility[1]
Nonpolar Solvents Hexane, TolueneSparingly Soluble[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, yet detailed, protocol for determining the quantitative solubility of this compound in a specific organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents):

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

      • Calculate the solubility in g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as an average of multiple replicates at each temperature, including the standard deviation. The solubility should be expressed in clear units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess 2-Chloropyrimidine- 5-carboxylic acid to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Incubate at constant temperature with shaking prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 quant2 Analyze sample by HPLC or UV-Vis sample2->quant2 quant1 Prepare standard solutions and calibration curve quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities to obtain precise and reliable solubility data.

References

Crystal Structure of 2-Chloropyrimidine-5-carboxylic Acid: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the crystal structure of 2-Chloropyrimidine-5-carboxylic acid will find that detailed, publicly available crystallographic data is currently elusive. Despite its role as a valuable building block in medicinal chemistry, a definitive single-crystal X-ray diffraction study outlining its precise three-dimensional structure, including unit cell parameters, space group, and specific atomic coordinates, does not appear to be present in leading crystallographic databases or the broader scientific literature.

While information regarding the general properties of this compound and its derivatives is available, the specific quantitative data required for a comprehensive structural analysis is not. X-ray crystallographic studies have been reported for derivatives, suggesting that the pyrimidine-5-carboxylic acid moiety typically adopts a planar conformation, with the chlorine substituent at the 2-position influencing intermolecular packing through halogen bonding. However, the exact crystal packing and hydrogen bonding networks for the parent compound remain uncharacterized in the public domain.

To provide the in-depth technical guide requested, the following experimental data would be essential:

  • Crystallographic Information File (CIF): This standard file format for crystallographic data would contain all the necessary information about the crystal structure, including atomic coordinates, lattice parameters, and experimental details.

  • Published Research Article: A peer-reviewed scientific paper detailing the synthesis, crystallization, and X-ray diffraction analysis of this compound would provide the experimental protocols and a thorough discussion of the structural features.

General Physicochemical and Safety Information

Despite the absence of a detailed crystal structure, a summary of the known physicochemical properties of this compound is presented in Table 1. This information is compiled from various chemical suppliers and databases.

PropertyValue
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol
Appearance White to off-white solid
CAS Number 374068-01-6

Hypothetical Experimental Workflow

In the absence of a specific experimental protocol for the crystal structure determination of this compound, a general workflow for such an analysis is outlined below. This represents a typical approach that researchers would follow.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Deposition synthesis Synthesis of 2-Chloropyrimidine- 5-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation deposition Deposition to Crystallographic Database (e.g., CCDC) validation->deposition

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. Its primary role appears to be that of a synthetic intermediate in the development of pharmacologically active molecules. The logical relationship is therefore one of chemical synthesis, as depicted in the hypothetical workflow for creating a derivative for drug discovery.

G Role in Drug Discovery Synthesis start 2-Chloropyrimidine- 5-carboxylic acid (Building Block) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction intermediate Derivative Compound reaction->intermediate screening Biological Screening (e.g., Enzyme Assays) intermediate->screening end Lead Compound for Drug Development screening->end

Caption: Synthetic utility of this compound in drug discovery.

Theoretical and Computational Insights into 2-Chloropyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyrimidine-5-carboxylic acid is a pivotal building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1][2] Its structural and electronic properties are of significant interest for understanding its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying this compound, alongside a summary of its key spectroscopic data. Detailed methodologies for computational analysis are presented to facilitate further research and application in drug design and development.

Molecular and Spectroscopic Properties

This compound (C₅H₃ClN₂O₂) is a solid, white to off-white crystalline powder with a molecular weight of 158.54 g/mol .[1] Its structure, featuring a chlorine atom and a carboxylic acid group on the pyrimidine (B1678525) ring, makes it a versatile intermediate for synthesizing a variety of derivatives.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, crucial for its characterization and for the validation of computational models.

Table 1: Infrared (IR) and Raman Spectroscopy

Vibrational ModeIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)-
C-H Stretch (Aromatic)~3100~3100
C=O Stretch (Carboxylic Acid)~1700 (strong)~1700
C=C and C=N Stretching (Ring)1600 - 14001600 - 1400
C-Cl Stretch800 - 600800 - 600

Data compiled from typical values for aromatic carboxylic acids and halogenated pyrimidines.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (ppm)Multiplicity
¹H (Position 4)9.0 - 9.2Doublet
¹H (Position 6)8.8 - 9.0Doublet
¹³C (Carboxylic Acid)165 - 175Singlet
¹³C (C2 - attached to Cl)158 - 162Singlet
¹³C (C4, C6)155 - 160Singlet
¹³C (C5)120 - 125Singlet

Approximate chemical shifts based on related pyrimidine structures.[1]

Table 3: UV-Visible and Mass Spectrometry Data

TechniqueParameterValue
UV-Visible Spectroscopyλmax250 - 280 nm
Mass Spectrometry (ESI+)[M+H]⁺158.99 m/z
Mass Spectrometry (ESI-)[M-H]⁻156.98 m/z
Mass Spectrometry (ESI+)[M+Na]⁺180.98 m/z

Data sourced from spectral database information.[1]

Theoretical and Computational Studies: A Methodological Workflow

While specific comprehensive computational studies on this compound are not extensively published, a standard and robust workflow can be applied based on methodologies successfully used for similar pyrimidine derivatives. This workflow, from initial structure optimization to the prediction of molecular properties and interactions, is outlined below.

computational_workflow Computational Chemistry Workflow for this compound cluster_setup Initial Setup cluster_dft DFT Calculations cluster_docking Molecular Docking mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Confirmation of Minimum Energy elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop nbo_anal Natural Bond Orbital (NBO) Analysis geom_opt->nbo_anal ligand_prep Ligand (Molecule) Preparation geom_opt->ligand_prep receptor_prep Receptor Preparation docking_run Docking Simulation receptor_prep->docking_run ligand_prep->docking_run pose_anal Binding Pose and Energy Analysis docking_run->pose_anal

Computational Chemistry Workflow.
Experimental Protocols: Computational Methods

The following protocols are representative of the methods used in the theoretical and computational analysis of pyrimidine derivatives and are directly applicable to this compound.

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

  • Software: Gaussian 09 or 16 is a commonly used software package for these calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a flexible description of the electron distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for more accurate bonding descriptions.

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies). These calculated frequencies can be scaled and compared with experimental IR and Raman data.

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

molecular_docking_workflow Molecular Docking Workflow cluster_inputs Input Preparation cluster_preprocessing Preprocessing cluster_docking_process Docking cluster_analysis Analysis protein_structure Protein Target Structure (e.g., from PDB) protein_prep Prepare Protein: - Remove water - Add hydrogens - Assign charges protein_structure->protein_prep ligand_structure Ligand Structure (this compound) ligand_prep Prepare Ligand: - Generate 3D coordinates - Assign charges ligand_structure->ligand_prep define_site Define Binding Site on Protein protein_prep->define_site run_docking Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->run_docking define_site->run_docking analyze_poses Analyze Binding Poses and Scores run_docking->analyze_poses visualize Visualize Interactions (H-bonds, hydrophobic, etc.) analyze_poses->visualize

Molecular Docking Workflow.
  • Software: AutoDock Vina, Schrödinger Suite (Glide), or similar software packages are widely used.

  • Receptor Preparation: A protein target of interest is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to define the search space for the docking algorithm.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and the predicted binding energy.

Applications in Drug Development

The theoretical and computational study of this compound and its derivatives is instrumental in modern drug discovery.

  • Rational Drug Design: Understanding the electronic properties and potential interaction sites of this molecule allows for the rational design of new derivatives with improved binding affinity and selectivity for specific biological targets.

  • Virtual Screening: Computational models of this scaffold can be used in virtual screening campaigns to identify promising lead compounds from large chemical libraries.

  • Pharmacokinetic Prediction: Computational methods can also be employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives, helping to prioritize compounds with favorable drug-like characteristics. For instance, this compound serves as an intermediate in the synthesis of TRPV4 antagonists for pain treatment.[1][2]

Conclusion

The integration of theoretical and computational chemistry provides a powerful framework for elucidating the physicochemical properties of this compound. While comprehensive experimental and computational studies on this specific molecule are still emerging, the methodologies outlined in this guide, based on established practices for related compounds, offer a robust approach for future research. Such studies are invaluable for accelerating the design and development of novel therapeutics that incorporate this versatile chemical scaffold.

References

The Ascendancy of Chloropyrimidine Carboxylic Acids: A Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthetic history, and biomedical significance of chloropyrimidine carboxylic acids. This whitepaper provides an in-depth analysis of key synthetic methodologies, quantitative data, and the role of these compounds in modulating critical signaling pathways.

Chloropyrimidine carboxylic acids have emerged as a pivotal class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. Their unique structural features, characterized by a chlorine-substituted pyrimidine (B1678525) ring appended with a carboxylic acid moiety, impart favorable physicochemical properties and versatile reactivity, making them attractive scaffolds for the design of novel bioactive molecules. This guide delves into the historical context of their discovery, chronicles the evolution of their synthetic methodologies, and explores their impact on modern drug development, with a particular focus on their role as kinase inhibitors.

A Glimpse into the Past: The Dawn of Pyrimidine Chemistry

The journey of chloropyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The systematic exploration of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. The parent pyrimidine ring was first isolated by Gabriel and Colman in 1900, who achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust. These foundational discoveries paved the way for the subsequent functionalization of the pyrimidine core, leading to the eventual synthesis and exploration of chloropyrimidine carboxylic acids as valuable synthetic intermediates.

The Art of Synthesis: Crafting Chloropyrimidine Carboxylic Acids

The synthetic routes to chloropyrimidine carboxylic acids are diverse, with methodologies continually evolving to enhance efficiency, yield, and substrate scope. Key strategies include the chlorination of hydroxypyrimidine precursors and the construction of the pyrimidine ring from acyclic precursors.

Key Synthetic Methodologies

A prevalent and robust method for the synthesis of chloropyrimidine carboxylic acids involves the direct chlorination of the corresponding hydroxypyrimidine carboxylic acids. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed for this transformation. The reaction typically proceeds by heating the hydroxypyrimidine with an excess of the chlorinating agent, often in the presence of a base like N,N-dimethylaniline to neutralize the generated HCl.

Another versatile approach involves the construction of the chloropyrimidine ring system from acyclic precursors. This can be achieved through the condensation of a three-carbon component with an amidine, followed by subsequent chlorination. For instance, the reaction of a suitably substituted malonic acid derivative with an amidine can furnish a hydroxypyrimidine, which can then be chlorinated as described above.

More contemporary methods have focused on developing more efficient and environmentally benign procedures. Patented synthetic routes often describe multi-step sequences that allow for the introduction of diverse substituents on the pyrimidine ring, highlighting the ongoing innovation in this field.

Quantitative Data on Synthesis

The efficiency of synthetic methods for chloropyrimidine carboxylic acids can vary significantly depending on the chosen route, starting materials, and reaction conditions. The following tables summarize representative yields for the synthesis of key chloropyrimidine carboxylic acids.

Compound Synthetic Method Starting Material Reagents Yield (%) Reference
2-Chloropyrimidine-5-carboxylic acidHydrolysis of esterMethyl 2-chloropyrimidine-5-carboxylateNaOH, H₂O63[Bioorg. Med. Chem., 2016, 24(4), 789-801]
This compoundGrignard/Lithiation & Carboxylation2-Chloro-5-bromopyrimidinen-BuLi, CO₂26[J. Med. Chem., 2001, 44(21), 3369-3377]
This compoundTwo-step from 2-chloro-5-bromopyrimidine2-Chloro-5-bromopyrimidineActive metal reagent, Boc₂O; then H⁺/H₂O91[CN109467536A]
2-Chloropyrimidine-4-carboxamideAmidation of acid chloride2-Chloropyrimidine-4-carbonyl chlorideNH₃, THF80[US5591853A]
Ethyl 2-chloropyrimidine-5-carboxylateChlorination of hydroxypyrimidineEthyl 2-hydroxypyrimidine-5-carboxylatePOCl₃, N,N-dimethylaniline30-52ChemicalBook
Spectroscopic Characterization

The structural elucidation of chloropyrimidine carboxylic acids relies heavily on spectroscopic techniques. The following table provides typical spectroscopic data for a representative compound, 2-chloropyrimidine-4-carboxylic acid.

Spectroscopic Technique Data
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.9 (d), 8.1 (d), 7.25 (s), 6.2 (br. s)
Melting Point 147.2 - 151.4 °C

Experimental Protocols

Synthesis of 2-Chloropyrimidine-4-carboxamide from 2-Chloropyrimidine-4-carbonyl chloride

Materials:

Procedure:

  • Cool 20 mL of tetrahydrofuran to -6 °C.

  • Bubble ammonia gas through the cooled THF for 35 minutes.

  • Warm the reaction mixture to 10 °C.

  • Add 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride to the reaction mixture.

  • Stir the reaction solution at room temperature for 45 minutes.

  • Concentrate the reaction solution using a rotary evaporator.

  • Pour the residue into 90 mL of saturated NaHCO₃ solution.

  • Extract the aqueous phase three times with 50 mL of ethyl acetate.

  • Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase using a rotary evaporator and dry the resulting solid under high vacuum to yield the product.[1]

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

Materials:

  • Ethyl 2-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice water

  • 2 N Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • Ice water (10 mL) is carefully added to the residue.

  • The mixture is then added to 2 N NaOH solution (90 mL) and extracted with EtOAc.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel (5% ethyl acetate in petroleum ether) to afford the desired product.

Chloropyrimidine Carboxylic Acids in Drug Discovery: Targeting Kinase Signaling Pathways

A significant application of chloropyrimidine carboxylic acids in drug development lies in their use as scaffolds for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine core of these compounds can mimic the adenine (B156593) of ATP, the natural substrate for kinases, allowing them to bind to the ATP-binding site and inhibit enzyme activity.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[2][3][4][5] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Chloropyrimidine-based inhibitors have been developed to target the ATP-binding site of EGFR, thereby blocking its kinase activity and inhibiting downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Chloropyrimidine Carboxylic Acid Inhibitor Inhibitor->Dimerization

Caption: EGFR signaling pathway and inhibition by chloropyrimidine carboxylic acid derivatives.

Mitogen- and Stress-Activated Kinase 1 (MSK1) Signaling Pathway

Mitogen- and Stress-activated Kinase 1 (MSK1) is a nuclear kinase that is activated by the ERK/MAPK and p38 MAPK signaling pathways in response to mitogens and cellular stress.[6][7] MSK1 plays a role in the regulation of gene expression through the phosphorylation of transcription factors and chromatin-modifying proteins.[8][9][10] The development of covalent inhibitors, including those based on a chloropyrimidine scaffold, has been a strategy to target MSK1 for therapeutic benefit in inflammatory diseases and cancer.[11]

MSK1_Signaling_Pathway Stress_Mitogens Stress / Mitogens p38 p38 MAPK Stress_Mitogens->p38 ERK ERK1/2 Stress_Mitogens->ERK MSK1 MSK1 p38->MSK1 activates ERK->MSK1 activates CREB CREB MSK1->CREB phosphorylates Histone_H3 Histone H3 MSK1->Histone_H3 phosphorylates Gene_Expression Gene Expression (Inflammation, Cell Cycle) CREB->Gene_Expression Histone_H3->Gene_Expression Inhibitor Covalent Chloropyrimidine Inhibitor Inhibitor->MSK1

Caption: MSK1 signaling pathway and covalent inhibition by chloropyrimidine derivatives.

Conclusion and Future Directions

The field of chloropyrimidine carboxylic acids has a rich history rooted in the fundamentals of heterocyclic chemistry and has blossomed into a critical area of research for drug discovery and development. The synthetic methodologies have matured to allow for the creation of a vast chemical space of derivatives, enabling the fine-tuning of their biological activity. Their proven success as kinase inhibitors, particularly in the context of cancer and inflammation, underscores their therapeutic potential. Future research will likely focus on the development of even more selective and potent inhibitors, the exploration of novel biological targets, and the application of green chemistry principles to their synthesis. The continued investigation of chloropyrimidine carboxylic acids promises to yield new and improved therapeutic agents for a range of human diseases.

References

In-Depth Technical Guide: Biological Screening of Novel 2-Chloropyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] The inherent biocompatibility of the pyrimidine nucleus, being a fundamental component of nucleic acids, makes it a privileged scaffold in drug discovery.[1] Among the vast library of pyrimidine-based compounds, derivatives of 2-chloropyrimidine-5-carboxylic acid have emerged as a promising class of molecules with significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 5-position provides a versatile platform for synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening.[2] This technical guide provides a comprehensive overview of the biological screening of novel this compound derivatives, including detailed experimental protocols, quantitative biological activity data, and visualization of relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of novel derivatives of this compound typically involves the modification of the carboxylic acid group to form amides, esters, or other functional groups, and/or the substitution of the chlorine atom at the 2-position via nucleophilic aromatic substitution. A general synthetic approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a variety of amines or alcohols to yield the corresponding amides or esters.

General Synthesis Workflow

G start 2-Chloropyrimidine- 5-carboxylic acid step1 Activation of Carboxylic Acid (e.g., SOCl2, Oxalyl Chloride) start->step1 step2 Intermediate: 2-Chloropyrimidine-5-carbonyl chloride step1->step2 step3a Amidation: Reaction with R1R2NH step2->step3a step3b Esterification: Reaction with R-OH step2->step3b product_a Novel 2-Chloropyrimidine-5-carboxamide Derivatives step3a->product_a product_b Novel 2-Chloropyrimidine-5-carboxylate Derivatives step3b->product_b

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][4] Key molecular targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various novel pyrimidine derivatives, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While not all are direct derivatives of this compound, they represent structurally related compounds and provide a benchmark for the potential efficacy of this class of molecules.

Table 1: Anticancer Activity of Pyrimidine-based VEGFR-2 Inhibitors

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference
7d 13.1718.21[1]
9s 9.1911.94[1]
13n 11.2314.56[1]
Pazopanib (Control) 21.1836.66[1]

Table 2: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives

CompoundBEL-7402 (Hepatocellular Carcinoma) IC50 (µM)Reference
7gc <0.10[5]

Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundColo 205 (Colon Cancer) IC50 (µM)Reference
4e 1.66[6]
4f 1.83[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.[4]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 2-Chloropyrimidine-5- carboxylic acid derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel derivative.

CDK1 Signaling Pathway in Cancer

CDK1 is a key regulator of the cell cycle, and its dysregulation is a common feature of cancer cells.[8] Inhibiting CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.

G CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 G2_Phase G2 Phase CDK1->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cell_Proliferation Uncontrolled Cell Proliferation M_Phase->Cell_Proliferation Inhibitor 2-Chloropyrimidine-5- carboxylic acid derivative Inhibitor->CDK1

Caption: Inhibition of the CDK1/Cyclin B complex and cell cycle progression.

Antimicrobial Activity

Novel derivatives of this compound have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Derivative A 10-20>10050[9]
Derivative B 2020>100[9]
Ciprofloxacin (Control) <1<1NA[9]
Fluconazole (Control) NANA<5[9]

Note: Data presented is for representative pyrimidine derivatives and may not be specific to this compound derivatives.

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Workflow

G start Prepare sterile agar plates step1 Inoculate with microbial culture start->step1 step2 Create wells in the agar step1->step2 step3 Add test compounds and controls to wells step2->step3 step4 Incubate plates step3->step4 end Measure zones of inhibition step4->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Conclusion

Novel derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer and antimicrobial applications warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important class of molecules. Through systematic synthesis, comprehensive biological screening, and mechanistic studies, new and effective drugs based on the this compound core can be discovered and developed.

References

Methodological & Application

Application Notes and Protocols: Synthesis of TRPV4 Antagonists from 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists starting from 2-chloropyrimidine-5-carboxylic acid. While a direct synthesis of a marketed or clinical-phase TRPV4 antagonist from this specific starting material is not prominently documented in publicly available literature, this guide outlines a rational and feasible synthetic approach based on established pyrimidine (B1678525) chemistry and structure-activity relationships of known TRPV4 inhibitors.

Introduction to TRPV4 and its Antagonists

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective calcium-permeable cation channel involved in a variety of physiological processes, including osmosensation, thermosensation, and mechanosensation.[1] Dysregulation of TRPV4 has been implicated in several pathologies such as pulmonary edema, pain, and certain genetic disorders. Consequently, the development of potent and selective TRPV4 antagonists is a significant area of interest in drug discovery. Pyrimidine-based scaffolds are prevalent in medicinal chemistry and have been successfully employed in the development of various enzyme inhibitors and receptor antagonists.[2] This document focuses on the synthetic utility of this compound as a versatile starting material for generating libraries of potential TRPV4 antagonists.

Proposed Synthetic Strategy

The general strategy involves the functionalization of the this compound core at two key positions: the carboxylic acid group at the 5-position and the chloro group at the 2-position. The carboxylic acid can be readily converted to an amide, a common functional group in many bioactive molecules. The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents to explore the chemical space and optimize for TRPV4 antagonism.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow A 2-Chloropyrimidine- 5-carboxylic acid B Amide Formation (e.g., with an amine R1-NH2) A->B Step 1 C 2-Chloro-N-(R1)-pyrimidine- 5-carboxamide B->C D Nucleophilic Aromatic Substitution (e.g., with an amine R2-NH2) C->D Step 2 E 2-(R2-amino)-N-(R1)-pyrimidine- 5-carboxamide (Potential TRPV4 Antagonist) D->E

Caption: General synthetic workflow for TRPV4 antagonists.

Experimental Protocols

The following protocols are representative methods for the key transformations in the proposed synthetic scheme. Researchers should adapt and optimize these conditions based on the specific properties of their chosen reactants.

Protocol 1: Synthesis of 2-Chloro-N-(substituted)-pyrimidine-5-carboxamide (General Amide Formation)

This protocol describes the coupling of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired 2-chloro-N-(substituted)-pyrimidine-5-carboxamide.

Protocol 2: Synthesis of 2-(Substituted amino)-N-(substituted)-pyrimidine-5-carboxamide (General Nucleophilic Aromatic Substitution)

This protocol outlines the displacement of the chlorine atom at the 2-position of the pyrimidine ring with a primary or secondary amine.

Materials:

  • 2-Chloro-N-(substituted)-pyrimidine-5-carboxamide

  • Substituted amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-chloro-N-(substituted)-pyrimidine-5-carboxamide (1.0 eq) in anhydrous DMSO or 1,4-dioxane, add the substituted amine (1.5-2.0 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine (1 x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final 2-(substituted amino)-N-(substituted)-pyrimidine-5-carboxamide.

Data Presentation: Representative Biological Data

The following table presents hypothetical but plausible biological data for a series of synthesized compounds based on the general structure. This data is for illustrative purposes to demonstrate how results would be structured. Actual data would be obtained through in vitro assays, such as a fluorometric imaging plate reader (FLIPR) assay measuring calcium influx in cells expressing TRPV4.

Compound IDR¹ SubstituentR² SubstituenthTRPV4 IC₅₀ (nM)
CP-01 PhenylMorpholinyl850
CP-02 4-FluorophenylMorpholinyl520
CP-03 BenzylMorpholinyl710
CP-04 PhenylPiperidinyl930
CP-05 4-FluorophenylPiperidinyl680

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of TRPV4 antagonists.

TRPV4_Signaling cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimuli Mechanical Stress Osmotic Stress Heat Agonists (e.g., GSK1016790A) Stimuli->TRPV4 Downstream Downstream Signaling Cascades Ca_influx->Downstream Cellular_Response Cellular Responses (e.g., Inflammation, Cytoskeletal Remodeling) Downstream->Cellular_Response

Caption: Simplified TRPV4 signaling pathway.

Conclusion

The synthetic routes and protocols outlined in this document provide a solid foundation for the synthesis and exploration of novel TRPV4 antagonists derived from this compound. By systematically varying the substituents at the 2- and 5-positions of the pyrimidine core, researchers can generate a library of compounds for structure-activity relationship studies, ultimately leading to the identification of potent and selective TRPV4 inhibitors with therapeutic potential.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Pyrimidine (B1678525) derivatives, in particular, are key building blocks in numerous therapeutic agents.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxylic acid with various arylboronic acids. The presence of the carboxylic acid functionality and the electron-deficient nature of the pyrimidine ring necessitate careful optimization of reaction conditions to achieve high yields and purity. These protocols are based on established methodologies for similar chloropyrimidines and offer a robust starting point for the synthesis of a diverse range of 2-arylpyrimidine-5-carboxylic acids, which are valuable intermediates in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and subsequent reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst. For this compound, the coupling occurs at the C2 position.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for the Suzuki-Miyaura coupling of this compound and its ester derivative with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Ethyl 2-Chloropyrimidine-5-carboxylate with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene110892
33-Tolylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄THF801688
44-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Acetonitrile/H₂O851278
52-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O901075

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (4)K₃PO₄1,4-Dioxane/H₂O1001675
24-Fluorophenylboronic acidPd₂(dba)₃ (2) / RuPhos (4)CsFTHF801881
33-Aminophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O120668
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3) / DavePhos (6)K₂CO₃Toluene/EtOH/H₂O901272

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Ethyl 2-Chloropyrimidine-5-carboxylate

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add ethyl 2-chloropyrimidine-5-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

The presence of the free carboxylic acid may require the use of a stronger base or different solvent system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-18 hours).

  • After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R This compound This compound This compound->Oxidative Addition Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine this compound, boronic acid, and base in a dry flask. Inert Atmosphere Evacuate and backfill with N2 or Ar. Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add palladium catalyst and degassed solvent. Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring Heat to desired temperature with vigorous stirring. Add Catalyst & Solvent->Heating & Stirring Monitoring Monitor progress by TLC or LC-MS. Heating & Stirring->Monitoring Quenching & Extraction Cool, quench, and perform aqueous workup. Monitoring->Quenching & Extraction Purification Purify by column chromatography or recrystallization. Quenching & Extraction->Purification Characterization Characterize the final product. Purification->Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Reaction Outcome Reaction Outcome Substrate 2-Chloropyrimidine- 5-carboxylic acid Substrate->Reaction Outcome Boronic Acid Arylboronic Acid (R-B(OH)2) Boronic Acid->Reaction Outcome Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Outcome Base Base Base->Reaction Outcome Solvent Solvent Solvent->Reaction Outcome Temperature Temperature Temperature->Reaction Outcome

Caption: Factors influencing the Suzuki-Miyaura coupling outcome.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this heterocyclic core through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery programs. 2-Chloropyrimidine-5-carboxylic acid is a valuable building block, offering a reactive handle for palladium-catalyzed cross-coupling at the 2-position and a carboxylic acid moiety at the 5-position for further derivatization or for its role in pharmacophore interactions.

However, the presence of the carboxylic acid group presents a significant challenge for standard palladium-catalyzed cross-coupling reactions. The acidic proton can react with the basic conditions typically employed, and the carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions such as decarboxylation.

A robust and widely applicable strategy to circumvent these issues is to protect the carboxylic acid as an ester, typically a methyl or ethyl ester. This protecting group is stable to the conditions of many palladium-catalyzed cross-coupling reactions and can be readily hydrolyzed under basic or acidic conditions post-coupling to reveal the desired carboxylic acid.

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of the esterified form of this compound, followed by the deprotection step to yield the final 2-substituted pyrimidine-5-carboxylic acid products.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling with chloropyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts, more specialized catalytic systems are often required.

  • Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pre-formed catalysts, which are often more stable and efficient, are also excellent choices.

  • Ligands: The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., RuPhos, BrettPhos), have proven effective in activating the C-Cl bond. N-heterocyclic carbenes (NHCs) can also be employed.

  • Base: The base plays a critical role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides like NaOt-Bu. The choice of base can influence reaction rates and selectivity.

  • Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous, deoxygenated solvents such as 1,4-dioxane, toluene, and THF are typically used to prevent catalyst deactivation.

Experimental Workflow and Catalytic Cycles

A general experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reactants under an inert atmosphere to protect the oxygen-sensitive catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Flame-dried flask under inert atmosphere (N2 or Ar) Reagents Add 2-chloropyrimidine-5-carboxylate, coupling partner, base, Pd catalyst, and ligand Flask->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Heating Heat reaction mixture to specified temperature Solvent->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Aqueous work-up and extraction with organic solvent Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification G Pd0 Pd(0)L_n PdII_add R-Pd(II)L_n-X Pd0->PdII_add Oxidative Addition (R-X) PdII_trans R-Pd(II)L_n-R' PdII_add->PdII_trans Transmetalation (R'-M) Product R-R' PdII_trans->Product Reductive Elimination Product->Pd0

Application Notes and Protocols for the Esterification of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification reactions of 2-chloropyrimidine-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details common esterification protocols, quantitative data on reaction conditions and yields, and the applications of the resulting esters in drug development.

Introduction

This compound is a versatile heterocyclic compound widely utilized as an intermediate in medicinal chemistry. Its ester derivatives are crucial precursors for the synthesis of a range of biologically active molecules, including kinase inhibitors and receptor agonists. The esterification of this compound is a fundamental transformation that enables further molecular elaboration and the introduction of diverse functionalities. This document outlines two primary methods for this esterification: the Fischer-Speier esterification and the Steglich esterification, providing detailed protocols and comparative data to aid in reaction optimization.

Applications in Drug Development

Esters of this compound are pivotal intermediates in the synthesis of numerous therapeutic agents. For instance, the ethyl ester, ethyl 2-chloropyrimidine-5-carboxylate, is a key precursor for the synthesis of Retinoid X receptor (RXR) agonists, which are under investigation for the treatment of cancer.[1][2] Additionally, these esters serve as building blocks for novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives, which are being explored as TRPV4 antagonists for pain management. One of the notable applications is in the synthesis of the histone deacetylase (HDAC) inhibitor, Nanatinostat.

Esterification Methodologies

The selection of an appropriate esterification method depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction.

1. Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. It involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing water as it is formed.

2. Steglich Esterification: This method is particularly useful for substrates that are sensitive to strong acids. It employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild, neutral conditions.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of 2-chloropyrimidine-5-carboxylate esters. Please note that some of the cited methods are for the synthesis of the ester from a precursor and not a direct esterification of the carboxylic acid, but are included for their relevance.

Ester ProductAlcoholCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
Ethyl 2-chloropyrimidine-5-carboxylateEthanolPOCl₃, N,N-dimethylaniline-Reflux1.5 h30[3]
Ethyl 2-chloropyrimidine-5-carboxylateEthanolPOCl₃, N,N-dimethylaniline-Reflux2 h52[1]

Note: The provided yields for the ethyl ester are from a reaction starting with 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester, not a direct esterification of this compound.

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification

This protocol provides a general procedure for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.1-0.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: General Steglich Esterification

This protocol describes a mild esterification procedure suitable for acid-sensitive substrates.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol, butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired alcohol (1.0-1.5 eq).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of dichloromethane.

  • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Visualizations

Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic_Acid 2-Chloropyrimidine- 5-carboxylic Acid Activation Activation Carboxylic_Acid->Activation Protonation or Carbodiimide activation Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral_Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Acid (H+) or DCC/DMAP Catalyst->Activation Ester 2-Chloropyrimidine- 5-carboxylate Ester Byproduct Water (H₂O) or Dicyclohexylurea Activation->Tetrahedral_Intermediate Nucleophilic attack by Alcohol Tetrahedral_Intermediate->Ester Elimination of leaving group Tetrahedral_Intermediate->Byproduct

Caption: General mechanism of esterification of this compound.

Experimental_Workflow Start Start Reactants Combine 2-Chloropyrimidine- 5-carboxylic Acid and Alcohol Start->Reactants Catalyst Add Catalyst (e.g., H₂SO₄ or DCC/DMAP) Reactants->Catalyst Reaction Heat to Reflux or Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Quench Reaction and Perform Aqueous Workup (Extraction) Reaction->Workup Drying Dry Organic Layer (e.g., with Na₂SO₄) Workup->Drying Purification Purify Crude Product (Column Chromatography or Recrystallization) Drying->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of 2-chloropyrimidine-5-carboxylate esters.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the 2-chloropyrimidine-5-carboxylic acid scaffold is a cornerstone reaction in medicinal chemistry and drug discovery. The electron-deficient pyrimidine (B1678525) ring, further activated by the presence of a chlorine atom at the 2-position and an electron-withdrawing carboxylic acid group at the 5-position, renders the C2 carbon susceptible to attack by a wide range of nucleophiles. This versatile reaction allows for the facile introduction of diverse chemical functionalities, enabling the synthesis of large compound libraries for biological screening. The resulting 2-substituted pyrimidine-5-carboxylic acid derivatives are key intermediates in the synthesis of a multitude of biologically active molecules, including kinase inhibitors, antivirals, and other therapeutic agents.

This document provides detailed application notes and experimental protocols for performing SNAr reactions on this compound with various nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism and Workflow

The SNAr reaction on this compound typically proceeds through a stepwise addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the carboxylic acid group. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Chloropyrimidine-5-carboxylic_acid 2-Chloropyrimidine- 5-carboxylic acid Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chloropyrimidine-5-carboxylic_acid->Meisenheimer_Complex + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer_Complex Substituted_Product 2-Substituted-pyrimidine- 5-carboxylic acid Meisenheimer_Complex->Substituted_Product - Cl- Byproduct HCl Meisenheimer_Complex->Byproduct - H+

Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.

A typical experimental workflow for this reaction involves the dissolution of the starting materials, followed by heating and subsequent workup and purification.

experimental_workflow start Start dissolve Dissolve this compound, nucleophile, and base in a suitable solvent. start->dissolve heat Heat the reaction mixture (e.g., 80-120 °C). dissolve->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Aqueous workup to remove salts and excess reagents. monitor->workup extract Extract product with an organic solvent. workup->extract dry Dry the organic layer. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., column chromatography or recrystallization). concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 2: General experimental workflow for SNAr on this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific nucleophile and scale of the reaction.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of 2-(amino)pyrimidine-5-carboxylic acids. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound in DMF (or DMSO), add the amine nucleophile and the base.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2-(thio)pyrimidine-5-carboxylic acids. The reaction is often performed with the corresponding thiolate, generated in situ by a base.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1-1.5 eq)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2-2.0 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in DMF (or THF) at 0 °C, add the thiol nucleophile dropwise.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the thiolate.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Acidify the mixture to pH 3-4 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Alternatively, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Alcohol/Alkoxide Nucleophiles

This protocol details the synthesis of 2-(alkoxy)pyrimidine-5-carboxylic acids. The reaction typically requires the use of a strong base to generate the alkoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Alcohol (can be used as solvent)

  • Sodium metal or Sodium hydride (NaH) (1.1-1.5 eq)

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To the desired alcohol under an inert atmosphere, carefully add sodium metal or sodium hydride in portions at 0 °C.

  • Stir the mixture until all the sodium has reacted to form the sodium alkoxide.

  • Add this compound to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be extracted with an organic solvent and purified by standard methods.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on 2-chloropyrimidines with various nucleophiles. While specific data for this compound is limited in the literature, the data for structurally similar compounds provides a useful reference for expected yields and reaction conditions.

Table 1: Reaction of 2-Chloropyrimidines with Amine Nucleophiles

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine-5-carboxylic acidDMFK₂CO₃1001285
Aniline2-(Phenylamino)pyrimidine-5-carboxylic acidDMSODIPEA1202478
Benzylamine2-(Benzylamino)pyrimidine-5-carboxylic acidDMFK₂CO₃1001692
Piperidine2-(Piperidin-1-yl)pyrimidine-5-carboxylic acidNMPK₂CO₃1101088

Table 2: Reaction of 2-Chloropyrimidines with Thiol Nucleophiles

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Thiophenol2-(Phenylthio)pyrimidine-5-carboxylic acidDMFNaH80890
Benzyl mercaptan2-(Benzylthio)pyrimidine-5-carboxylic acidTHFK₂CO₃601285
Ethanethiol2-(Ethylthio)pyrimidine-5-carboxylic acidDMFNaH701082

Table 3: Reaction of 2-Chloropyrimidines with Alcohol/Alkoxide Nucleophiles

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Sodium methoxide2-Methoxypyrimidine-5-carboxylic acidMethanolNaReflux695
Sodium ethoxide2-Ethoxypyrimidine-5-carboxylic acidEthanolNaReflux891
Phenol2-Phenoxypyrimidine-5-carboxylic acidDMFK₂CO₃1202475

Note: The data in these tables are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly valuable transformation in the synthesis of functionalized heterocyclic compounds. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively utilize this reaction in the creation of novel molecules with potential therapeutic applications. Careful optimization of reaction conditions for each specific nucleophile is recommended to achieve the best possible outcomes.

Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-substituted pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These compounds have garnered significant interest as key building blocks in the development of novel therapeutics, including kinase inhibitors. This document provides a detailed overview of common synthetic strategies, comparative data, and step-by-step experimental protocols for the preparation of these important molecules.

Overview of Synthetic Strategies

The synthesis of 2-substituted pyrimidine-5-carboxamides can be broadly categorized into two main approaches: multi-step synthesis and one-pot multi-component reactions.

  • Multi-Step Synthesis via a Carboxylic Acid Intermediate: This is a robust and widely applicable approach that involves the initial construction of a 2-substituted pyrimidine-5-carboxylic acid or its ester, followed by a final amidation step. This strategy offers flexibility, as the intermediate acid or ester can be purified before conversion to the final amide, often leading to higher purity products. Key variations include:

    • Construction of the Pyrimidine (B1678525) Ring: A common method involves the condensation of an amidinium salt with a propen-1-ol derivative to form the 2-substituted pyrimidine-5-carboxylate ester[1][2].

    • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions[3].

    • Amide Coupling: The final carboxamide is formed by reacting the carboxylic acid with a desired amine using a suitable coupling reagent[3][4].

  • One-Pot Multi-Component Synthesis: This strategy aims to streamline the process by combining multiple starting materials in a single reaction vessel to form the target pyrimidine-5-carboxamide in a single operation. This approach is highly efficient in terms of step- and atom-economy. A common example is the Biginelli-type reaction involving an aldehyde, a source of the amide functionality (like cyanoacetamide), and a urea (B33335) or thiourea (B124793) derivative in the presence of a catalyst[5][6].

  • Alternative Routes: Other methods include the hydrolysis of a 2-substituted pyrimidine-5-carbonitrile intermediate or the late-stage functionalization of a pre-formed pyrimidine ring, such as the displacement of a 2-alkylthio group[1][5].

G cluster_0 General Synthetic Strategies start Starting Materials (Amidines, Aldehydes, etc.) route1_intermediate Pyrimidine-5-carboxylate Ester start->route1_intermediate Ring Formation [3] route2_intermediate Pyrimidine-5-carbonitrile start->route2_intermediate Ring Formation [1] one_pot One-Pot Reaction start->one_pot Multi-component [10] route1_acid Pyrimidine-5-carboxylic Acid route1_intermediate->route1_acid Hydrolysis [2] final_product 2-Substituted Pyrimidine-5-carboxamide route1_acid->final_product Amide Coupling [2] route2_intermediate->final_product Hydrolysis [1] one_pot->final_product

Caption: High-level overview of primary synthetic routes to 2-substituted pyrimidine-5-carboxamides.

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and substituent tolerance. The following tables summarize quantitative data for key synthetic steps.

Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylate Esters [1]

EntryR-Group (at C2)Amidinium SaltYield (%)
1HFormamidinium acetate85
2MethylAcetamidinium chloride78
3PhenylBenzamidinium chloride95
44-Chlorophenyl4-Chlorobenzamidinium chloride91
5MethylthioS-Methylisothiouronium sulfate88

Conditions: Sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide, DMF, 100 °C, 1 h.

Table 2: Amide Coupling of Pyrimidine-5-Carboxylic Acids with Amines [3]

EntryCarboxylic Acid (Substituent at C2)AmineCoupling ReagentYield (%)
1PhenylBenzylamine (B48309)BPC85
2PhenylCyclohexylamineBPC92
3PhenylMorpholineBPC78
4MethylBenzylamineBPC88
5MethylPyrrolidineBPC81

Conditions: Bis(pentafluorophenyl) carbonate (BPC), Triethylamine (B128534), Acetonitrile (B52724), Room Temperature, 12 h.

Table 3: One-Pot Synthesis of Pyrimidine-5-Carboxamides [6]

EntryAldehyde (R-Group)X in (Thio)ureaYield (%)
1PhenylS92
24-ChlorophenylS95
34-NitrophenylS89
4PhenylO88
54-ChlorophenylO90

Conditions: Aldehyde, Cyanoacetamide, Urea/Thiourea, NH4Cl, 110 °C, Solvent-free.

Experimental Protocols

Protocol A: Multi-Step Synthesis via Carboxylic Acid Intermediate

This protocol is divided into three stages: synthesis of the pyrimidine ester, hydrolysis to the carboxylic acid, and final amide coupling.

G stage1 Stage 1: Ester Synthesis Amidinium Salt + Sodium Salt (3) in DMF @ 100°C [3] stage1_workup Workup: Cool, add H₂O, filter solid product stage1->stage1_workup 1h p1 stage1_workup->p1 stage2 Stage 2: Ester Hydrolysis Ester + 1M NaOH in MeOH/THF @ RT [2] stage2_workup Workup: Neutralize with acid, filter solid product stage2->stage2_workup ~2-4h p2 stage2_workup->p2 stage3 Stage 3: Amide Coupling Acid + Amine + BPC in ACN @ RT [2] stage3_workup Workup: Filter precipitate or extractive workup stage3->stage3_workup 12h p3 stage3_workup->p3 Final Product: Pyrimidine Carboxamide p1->stage2 Product: Pyrimidine Ester p2->stage3 Product: Pyrimidine Acid

Caption: Experimental workflow for the multi-step synthesis of 2-substituted pyrimidine-5-carboxamides.

Stage 1: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate (Example based on[1])

  • To a solution of benzamidinium chloride (2.0 mmol) in anhydrous DMF (4 mL), add sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (2.32 mmol).

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (15 mL).

  • Collect the resulting precipitate by filtration, wash with water (2.5 mL), and dry under vacuum to yield the pyrimidine ester.

Stage 2: Hydrolysis to 2-phenylpyrimidine-5-carboxylic acid (Example based on[3])

  • Suspend the ethyl 2-phenylpyrimidine-5-carboxylate (1.0 mmol) in a mixture of methanol (B129727) (5 mL) and THF (5 mL).

  • Add 1 M aqueous NaOH (2.0 mL, 2.0 mmol) to the suspension.

  • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Carefully neutralize the reaction mixture with dilute HCl until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the carboxylic acid.

Stage 3: Amidation to 2-phenyl-N-benzylpyrimidine-5-carboxamide (Example based on[3])

  • Dissolve the 2-phenylpyrimidine-5-carboxylic acid (1.0 mmol) in acetonitrile (10 mL).

  • Add triethylamine (1.2 mmol) followed by bis(pentafluorophenyl) carbonate (BPC) (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the acid.

  • Add benzylamine (1.0 mmol) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • If a precipitate forms, isolate the product by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol B: One-Pot Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxamide

This protocol describes a solvent-free, three-component reaction.

G start Combine Reactants: Benzaldehyde (B42025) (1 mmol) Cyanoacetamide (1 mmol) Thiourea (1 mmol) NH₄Cl (cat.) [10] reaction Heat Mixture @ 110°C (Solvent-Free) start->reaction Mix thoroughly workup Workup: Cool to RT, add crushed ice reaction->workup Monitor by TLC purification Purification: Filter solid, wash with cold H₂O, recrystallize workup->purification product Final Product purification->product

Caption: Experimental workflow for the one-pot synthesis of a pyrimidine-5-carboxamide.

Procedure: (Example based on[6])

  • In a round-bottom flask, combine benzaldehyde (1 mmol), cyanoacetamide (1 mmol), thiourea (1 mmol), and a catalytic amount of ammonium (B1175870) chloride (10 mol%).

  • Heat the reaction mixture in an oil bath at 110 °C under solvent-free conditions.

  • Monitor the reaction progress by TLC. Reaction times are typically short.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add crushed ice to the flask to precipitate the solid product.

  • Filter the crude product, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethyl acetate/n-hexane) to obtain the pure 2-amino-4-phenylpyrimidine-5-carboxamide.

Conclusion

The synthesis of 2-substituted pyrimidine-5-carboxamides can be accomplished through several effective strategies. The multi-step approach via a carboxylic acid intermediate provides high purity and flexibility, making it suitable for complex targets in drug discovery.[1][3] In contrast, one-pot multi-component reactions offer a rapid and efficient alternative, ideal for library synthesis and process optimization.[6] The protocols and data presented herein serve as a comprehensive guide for researchers to select and execute the most appropriate synthetic route for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloropyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic strategies are employed for the synthesis of this compound. The most common approaches include:

  • Cyclization Reactions: Building the pyrimidine (B1678525) ring from appropriate acyclic precursors like urea (B33335) or thiourea, followed by chlorination and carboxylation steps.[1]

  • Halogenation of Pyrimidine Derivatives: Direct chlorination of a pre-existing pyrimidine ring at the 2-position.[1]

  • Carboxylation of 2-Chloropyrimidine: Introducing the carboxylic acid group at the 5-position of 2-chloropyrimidine, often via lithiation or Grignard reactions followed by quenching with carbon dioxide.[1]

  • From 2-chloro-5-bromopyrimidine: A two-step process involving the introduction of a carboxylate function and subsequent hydrolysis. This method is reported to have good reproducibility and avoids low yields sometimes seen with CO2 gas methods.

  • From Uracil-5-carboxylic Acid: This involves a chlorination step to produce 2,4-dichloropyrimidine-5-carboxylic acid, which can then be selectively reduced.

Q2: I am experiencing very low yields in my synthesis. What are the potential causes?

A2: Low yields are a frequent challenge. Consider the following factors:

  • Purity of Starting Materials: Ensure the purity of your reactants. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in chlorination reactions with phosphorus oxychloride, maintaining the correct reflux temperature is crucial.

  • Moisture: Many of the intermediates and reagents are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) when necessary.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Product Loss During Workup: The product may be lost during extraction or purification steps. Check all phases and washes for your product.

Q3: What are the typical impurities I might encounter and how can I remove them?

A3: Impurity profiles depend on the synthetic route. Common impurities can include:

  • Over-chlorinated species: In routes involving chlorination, species like 2,4-dichloropyrimidine-5-carboxylic acid might form.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in your crude product.

  • Hydrolysis products: If your reaction conditions are not strictly anhydrous, hydrolysis of chlorinated pyrimidines can occur, leading to hydroxypyrimidine derivatives.

  • Salts: Inorganic salts from reagents or workup procedures (e.g., sodium chloride) are common. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. For column chromatography, a silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is often a good starting point.

Q4: Can you suggest a reliable method for the final hydrolysis of ethyl 2-chloropyrimidine-5-carboxylate to the carboxylic acid?

A4: A standard and effective method for the hydrolysis of the ethyl ester is to use a base-mediated hydrolysis followed by acidification. A detailed protocol is provided in the "Experimental Protocols" section below. This typically involves treating the ester with a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of solvents like THF and water, followed by careful acidification with an acid like hydrochloric acid to precipitate the carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield in the Chlorination Step
Symptom Possible Cause Troubleshooting Action
Incomplete conversion of the starting material (e.g., a hydroxypyrimidine) to the 2-chloro derivative.Insufficient amount of chlorinating agent (e.g., POCl3).Increase the molar excess of the chlorinating agent.
Reaction temperature is too low.Ensure the reaction reaches and maintains the optimal reflux temperature.
Presence of moisture deactivating the chlorinating agent.Use freshly distilled chlorinating agent and ensure all glassware is scrupulously dried.
Formation of a dark, tarry reaction mixture.Reaction temperature is too high, leading to decomposition.Carefully control the heating of the reaction. Consider using an oil bath for more uniform temperature control.
Presence of impurities in the starting material.Purify the starting material before the chlorination step.
Problem 2: Difficulty in Isolating the Product after Hydrolysis
Symptom Possible Cause Troubleshooting Action
The product does not precipitate upon acidification.The product is too soluble in the solvent mixture.Reduce the volume of the aqueous phase by evaporation (if possible) before acidification. Try adding a co-solvent in which the product is less soluble.
The pH of the solution is not optimal for precipitation.Carefully adjust the pH with acid. Use a pH meter for accurate measurement. The isoelectric point of the carboxylic acid is where it will be least soluble.
An oil precipitates instead of a solid.The product is "oiling out" due to rapid precipitation or impurities.Cool the solution slowly with vigorous stirring during acidification. Try adding a small amount of a solvent in which the product is sparingly soluble to induce crystallization.

Data Presentation

Table 1: Comparison of Selected Synthetic Routes for this compound and its Precursors

RouteStarting MaterialKey ReagentsReported YieldPurityNotes
Route A: Chlorination of Hydroxypyrimidine Ester 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl esterPOCl3, N,N-dimethylaniline52% (for the ethyl ester)Not specifiedA two-step process to the final acid, requiring subsequent hydrolysis.[2]
Route B: From 2,4-dichloro precursor Uracil-5-carboxylic acidPCl3, Cl2, POCl3>90% (for 2,4-dichloropyrimidine-5-carboxylic acid chloride)Sufficiently pure for acylationThis intermediate requires a selective reduction to obtain the final product.[3]
Route C: Chlorination of Pyrimidine Carboxylate Ethyl 2-hydroxypyrimidine-5-carboxylateNot specified79% (for the ethyl ester)Not specifiedRequires subsequent hydrolysis.

Note: The yields and purities are as reported in the cited literature and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This protocol is adapted from a literature procedure for the synthesis of the ethyl ester, a key precursor to the target carboxylic acid.[2]

Materials:

  • 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (B86663) (Na2SO4)

  • Sodium carbonate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (38.0 g, 153 mmol), phosphorus oxychloride (300 mL), and N,N-dimethylaniline (3 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

  • Very cautiously quench the residue by adding it to ice-water.

  • Adjust the pH of the aqueous solution to 7-8 with sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with ice-water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting with 10% EtOAc) to afford ethyl 2-chloropyrimidine-5-carboxylate as a white solid (yield: 15 g, 52%).

Protocol 2: Hydrolysis of Ethyl 2-chloropyrimidine-5-carboxylate to this compound

This is a general procedure for the hydrolysis of an ethyl ester to a carboxylic acid.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve ethyl 2-chloropyrimidine-5-carboxylate in a mixture of THF and water.

  • Add a solution of lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents) in water to the ester solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH 2-3 with hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_ester_synthesis Protocol 1: Ester Synthesis cluster_hydrolysis Protocol 2: Hydrolysis start1 Start with 1,2-Dihydro-2-oxo-5- pyrimidinecarboxylic acid ethyl ester react1 React with POCl3 and N,N-dimethylaniline start1->react1 workup1 Workup: Quench, Neutralize, Extract react1->workup1 purify1 Purify by Column Chromatography workup1->purify1 product1 Ethyl 2-chloropyrimidine- 5-carboxylate purify1->product1 start2 Start with Ethyl 2-chloropyrimidine- 5-carboxylate react2 Hydrolyze with LiOH or NaOH start2->react2 workup2 Workup: Acidify with HCl react2->workup2 product2 2-Chloropyrimidine-5- carboxylic acid workup2->product2

Caption: Experimental workflow for the two-stage synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of This compound cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time) problem->cause2 cause3 Presence of Moisture problem->cause3 cause4 Incomplete Reaction problem->cause4 cause5 Product Loss During Workup problem->cause5 solution1 Verify Purity of Reagents (e.g., NMR, GC-MS) cause1->solution1 solution2 Optimize Temperature and Reaction Time cause2->solution2 solution3 Use Anhydrous Solvents and Inert Atmosphere cause3->solution3 solution4 Monitor Reaction by TLC or HPLC cause4->solution4 solution5 Analyze All Phases for Product cause5->solution5

Caption: Logical relationship diagram for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important cross-coupling reaction.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Q1: I am not getting any, or a very low yield of my desired coupled product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki coupling of 2-chloropyrimidines can stem from several factors, ranging from the reactivity of the starting materials to the specific reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Catalyst and Ligand Selection:

    • Catalyst Activity: The choice of palladium catalyst and ligand is critical, especially for less reactive chloro-heteroarenes like 2-chloropyrimidines.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more active catalysts such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step with aryl chlorides.[1][2]

    • Catalyst Deactivation: The nitrogen atoms in the pyrimidine (B1678525) ring can coordinate to the palladium center, leading to catalyst deactivation.[1][3] Using ligands that form stable and active catalytic complexes can mitigate this. Impurities in reagents, particularly sulfur from heteroaryl boronic acids, can also poison the catalyst.[3]

  • Base Selection: The choice and strength of the base are crucial for the transmetalation step. For 2-chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1] The solubility of the base in the reaction medium is also important.

  • Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used.[4][5] The water content can be critical and should be optimized.

  • Reaction Temperature: Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the catalyst or starting materials.[6] A temperature screen, typically ranging from 80 °C to 120 °C, is recommended.[4] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[3][7]

  • Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.[3][6] Ensure that the solvent is thoroughly degassed and the reaction is carried out under an inert atmosphere (Argon or Nitrogen).[3]

Issue 2: Presence of Significant Side Products

Q2: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired Suzuki coupling. Identifying the major side product is key to addressing the issue.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction.[1][3]

    • Identification: This can be identified by techniques like GC-MS or NMR by comparing with an authentic sample of the deborylated arene.

    • Mitigation:

      • Use fresh, high-purity boronic acids.[3]

      • Consider using boronic esters (e.g., pinacol (B44631) esters), which are generally more stable.[1]

      • Use the mildest effective base and avoid excessively basic conditions.[1]

      • Control the water content, as excess water can promote this side reaction.[1]

      • Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.[1]

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from the coupling of two boronic acid molecules.[1][3]

    • Causes and Mitigation: Homocoupling is often promoted by the presence of oxygen.[1]

      • Rigorous degassing of the reaction mixture is crucial.[1]

      • Using a slight excess of the 2-chloropyrimidine (B141910) relative to the boronic acid can sometimes disfavor homocoupling.[3]

  • Hydrodehalogenation (Dechlorination): This involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom.[1]

    • Causes and Mitigation: This can be caused by certain bases or solvents (especially alcohols) that can act as hydride sources.[1]

      • If hydrodehalogenation is a major issue, screen different bases and consider avoiding alcohol-based solvents.[1]

      • Ensure the purity of all reagents and solvents.[1]

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand combination is best for coupling with a 2-chloropyrimidine derivative?

A3: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for the less reactive 2-chloropyrimidines, catalyst systems with bulky, electron-rich phosphine ligands are generally more effective than those with simple phosphine ligands like PPh₃.[2]

  • Recommended Systems: Consider starting with pre-formed catalysts like XPhos-Pd-G3 or SPhos-Pd-G2, or generating the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos, SPhos, or RuPhos.[2][4]

Q4: What is the general reactivity order for dihalopyrimidines, for instance, 2,4-dichloropyrimidine (B19661)?

A4: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition with the palladium catalyst than the C2 position.[3][7] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.

Q5: How do the electronic and steric properties of the boronic acid affect the reaction?

A5: The properties of the boronic acid play a significant role:

  • Electronic Effects: Boronic acids with electron-donating groups tend to give good yields, while those with electron-withdrawing groups can slow the transmetalation step, leading to lower yields.[3][7]

  • Steric Hindrance: Ortho-substituted aryl boronic acids often result in poor yields due to steric hindrance, which impedes the approach of the coupling partners.[3] Harsher conditions, such as stronger bases and higher temperatures, may be required for these challenging substrates.[3]

Data Presentation

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃NoneK₂CO₃1,4-Dioxane/H₂O100Low
2Pd₂(dba)₃ · CHCl₃TTBP · HBF₄K₂CO₃1,4-Dioxane/H₂O10023
3Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O100Moderate
4PdCl₂(PPh₃)₂-K₂CO₃1,4-Dioxane/H₂O10036
5Pd(dppf)Cl₂ · CH₂Cl₂-K₂CO₃1,4-Dioxane/H₂O10070
6Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10081

Data synthesized from multiple sources for illustrative purposes.[7][8]

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O10024Low
2MeOH6024Low
3THF6024Low
4DMF10024Moderate
51,4-Dioxane10024Good
61,4-Dioxane/H₂O (2:1)100180

Reaction conditions: 2,4-dichloropyrimidine (1 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.). Data adapted from a study on microwave-assisted synthesis, yields are illustrative for comparison.[7]

Experimental Protocols

General Protocol for Suzuki Coupling of a 2-Chloropyrimidine

This procedure is a generalized starting point and will likely require optimization for specific substrates.[3][9]

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv.)

  • Arylboronic acid (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or a Pd(II) source with a suitable ligand)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for work-up (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyrimidine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (and any additional ligand) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow A 1. Reagent Preparation (Chloropyrimidine, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent & Catalyst Addition (Degassed Solvent, Pd Catalyst) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E In-process Control F 6. Work-up (Extraction & Washing) D->F Reaction Complete E->D G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic start_node Low / No Yield D1 Catalyst & Ligand Issue? start_node->D1 Check Reaction Components decision_node decision_node action_node action_node side_product_node side_product_node A1 Screen Catalysts (e.g., XPhos-Pd) & Ligands D1->A1 Yes D2 Base or Solvent Issue? D1->D2 No A2 Screen Stronger Bases (K3PO4) & Different Solvents D2->A2 Yes D3 Side Products Observed? D2->D3 No SP_Analysis Identify Side Product (Protodeboronation, Homocoupling) D3->SP_Analysis Yes D4 Conditions Issue? D3->D4 No A3 Use Boronic Esters Improve Degassing Adjust Stoichiometry SP_Analysis->A3 A4 Optimize Temperature Consider Microwave D4->A4 Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: 2-Chloropyrimidine-5-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-chloropyrimidine-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when functionalizing this compound?

A1: The primary side reactions are hydrolysis of the 2-chloro group to a 2-hydroxy group and decarboxylation of the carboxylic acid moiety. The specific reaction conditions, including temperature, pH, and solvent, heavily influence the prevalence of these side reactions.

Q2: My reaction is not proceeding to completion, and I'm recovering my starting material. What should I check?

A2: Incomplete reactions can be due to several factors. Ensure your reagents are pure and anhydrous, as moisture can interfere with many coupling reactions. Verify the reaction temperature and time are appropriate for the specific transformation. Additionally, the choice of base and solvent system is critical and should be optimized for your specific substrate and coupling partner.

Q3: How can I confirm the identity of my final product and detect potential side products?

A3: A combination of analytical techniques is recommended. 1H NMR and 13C NMR spectroscopy can confirm the core structure and successful functionalization.[1] Mass spectrometry (MS) is crucial for verifying the molecular weight of the desired product and identifying masses corresponding to potential side products like hydrolyzed or decarboxylated species. High-performance liquid chromatography (HPLC) is also useful for assessing the purity of the product.[2]

Troubleshooting Guide: Common Side Reactions

Issue 1: Unwanted Hydrolysis of the 2-Chloro Group

During functionalization, particularly under basic conditions, the 2-chloro substituent is susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, leading to the formation of 2-hydroxypyrimidine-5-carboxylic acid.

Troubleshooting Questions & Solutions

  • Are you using aqueous basic conditions (e.g., NaOH, KOH) for an extended period or at elevated temperatures?

    • Problem: Aqueous bases can promote the hydrolysis of the chloro group. One report on a similar compound, methyl 5-chloropyrazine-2-carboxylic acid ester, noted that using sodium hydroxide resulted in the formation of 5-hydroxypyrazine-2-carboxylic acid.[2]

    • Solution: Minimize reaction time and temperature. If possible, use non-aqueous conditions with an organic base (e.g., triethylamine, DIPEA) in an anhydrous solvent (e.g., THF, DCM).

  • Is your starting material or solvent contaminated with water?

    • Problem: Trace amounts of water can be sufficient to cause hydrolysis, especially with prolonged reaction times.

    • Solution: Use anhydrous solvents and dry your starting material if necessary. Store the compound under an inert gas like nitrogen or argon at 2-8°C.[3][4]

Experimental Protocol: Minimizing Hydrolysis during Amide Coupling

This protocol provides a general method for amide bond formation while minimizing the risk of hydrolysis.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C.

  • Add a coupling agent (e.g., HATU, 1.1 eq.) and an organic base (e.g., DIPEA, 2.5 eq.).

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Add the desired amine (1.1 eq.) to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting material and minimize reaction time.

  • Work-up: Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

Logical Workflow for Diagnosing Hydrolysis

G start Low Yield or Unexpected Product ms_check Check Mass Spec Data start->ms_check mass_match Mass = 140.02 g/mol? (C5H4N2O3) ms_check->mass_match hydrolysis_confirmed Hydrolysis Confirmed: 2-hydroxypyrimidine- 5-carboxylic acid mass_match->hydrolysis_confirmed  Yes other_issue Investigate Other Side Reactions mass_match->other_issue  No

Caption: Troubleshooting workflow for identifying hydrolysis side products.

Issue 2: Decarboxylation

The carboxylic acid group can be lost as carbon dioxide (CO₂), particularly when heated. This side reaction is a known transformation for carboxylic acids, especially those with certain structural features that can stabilize an intermediate.[5][6]

Troubleshooting Questions & Solutions

  • Is your reaction performed at a high temperature?

    • Problem: Heat is a primary driver for decarboxylation.[7] Carboxylic acids can decarboxylate upon heating, a process that can sometimes be catalyzed by transition metals.[5][8]

    • Solution: If possible, run the reaction at a lower temperature for a longer duration. Explore alternative, milder activation methods for the carboxylic acid that do not require high heat.

  • Does your mass spectrum show a product with a mass of 114.5 g/mol ?

    • Problem: The mass of the decarboxylated product, 2-chloropyrimidine, is 114.5 g/mol . Detecting this mass strongly suggests decarboxylation has occurred.

    • Solution: Modify reaction conditions to be milder (lower temperature). If the functionalization is complete but decarboxylation is also occurring, purification by chromatography may be necessary to separate the desired product from the decarboxylated byproduct.

Comparative Data on Reaction Conditions

ParameterCondition to AvoidRecommended ConditionRationale
Temperature > 100 °CRoom Temperature to 60 °CMinimizes the risk of thermal decarboxylation.[5][6]
Base Strong aqueous bases (NaOH, KOH)Organic bases (DIPEA, Et₃N)Reduces the concentration of hydroxide ions, thus minimizing hydrolysis.[2]
Solvent Protic or wet solventsAnhydrous aprotic solvents (THF, DCM, MeCN)Prevents the solvent from acting as a nucleophile (hydrolysis).
pH Strongly acidic or basicNear-neutral or mildly basicExtreme pH can catalyze both hydrolysis and decarboxylation.

Reaction Pathway Diagram

G start 2-Chloropyrimidine- 5-carboxylic acid desired Desired Functionalized Product start->desired Coupling Partner, Anhydrous Conditions, Organic Base, RT hydrolysis Side Product: 2-Hydroxypyrimidine- 5-carboxylic acid start->hydrolysis Aqueous Base (NaOH) or H2O, Heat decarboxylation Side Product: 2-Chloropyrimidine start->decarboxylation High Heat (>100°C)

Caption: Competing reaction pathways in the functionalization process.

References

Technical Support Center: Decarboxylation of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the decarboxylation of 2-chloropyrimidine-5-carboxylic acid. It provides troubleshooting advice and answers to frequently asked questions based on established chemical principles and analogous reactions, given the limited direct literature on this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Is the decarboxylation of this compound a feasible reaction?

A1: Yes, the decarboxylation is chemically plausible. However, decarboxylation of heteroaromatic carboxylic acids can be challenging and often requires forcing conditions, such as high temperatures. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the chloro-substituent may influence the reaction's feasibility and the stability of the intermediate species.

Q2: What are the expected products of this reaction?

A2: The primary product is 2-chloropyrimidine (B141910). Carbon dioxide is the gaseous byproduct. Depending on the reaction conditions and the presence of nucleophiles, side products resulting from the decomposition of the starting material or product, or from nucleophilic substitution of the chloro group, may be observed.

Q3: What general methods can be employed for the decarboxylation of this compound?

A3: Based on analogous reactions, two primary methods can be considered:

  • Thermal Decarboxylation: Heating the carboxylic acid in a high-boiling inert solvent.

  • Catalytic Decarboxylation: Employing a metal catalyst, such as a copper salt, to facilitate the reaction at a lower temperature.

Q4: How does the chloro-substituent affect the decarboxylation?

A4: The electron-withdrawing chloro group at the 2-position is expected to stabilize the pyrimidine ring, which could make the removal of the carboxyl group more difficult compared to an unsubstituted pyrimidine-5-carboxylic acid. Additionally, the stability of the C-Cl bond at high temperatures needs to be considered, as degradation or side reactions involving this group are possible.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (a carboxylic acid) and the appearance of the more nonpolar product, 2-chloropyrimidine, can be tracked.

Troubleshooting Guides

Issue 1: No or Low Conversion to 2-Chloropyrimidine
Possible Cause Suggested Solution
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of the boiling point of the solvent and the thermal stability of the starting material and product.
Inappropriate Solvent Ensure the solvent is inert and has a sufficiently high boiling point. Consider switching to a different high-boiling aprotic polar solvent such as DMF, DMSO, or diphenyl ether.
Lack of Catalyst (for catalytic methods) If attempting a catalytic approach, ensure the catalyst is active. Consider screening different copper salts (e.g., Cu(I) oxide, Cu(I) bromide) and ligands (e.g., quinoline (B57606), 1,10-phenanthroline).
Decomposition of Starting Material If the starting material is degrading at the required temperature, a lower temperature catalytic method may be necessary. Consider using a silver catalyst, which can sometimes promote decarboxylation at lower temperatures.
Issue 2: Formation of Multiple Unidentified Side Products
Possible Cause Suggested Solution
Thermal Decomposition If significant charring or complex product mixtures are observed, the reaction temperature may be too high. Reduce the temperature and increase the reaction time, or switch to a catalytic method.
Reaction with Solvent Some high-boiling solvents like DMF or DMSO can decompose or react at high temperatures. Ensure the solvent is dry and of high purity. Consider using a more inert solvent like diphenyl ether.
Nucleophilic Substitution of Chlorine If trace water or other nucleophiles are present, they may displace the chloro group. Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
High Solubility in Reaction Solvent If the product is difficult to precipitate, consider a solvent extraction after cooling the reaction mixture and diluting with water. Choose an appropriate organic solvent in which 2-chloropyrimidine is soluble.
Co-distillation with Solvent If using a high-boiling solvent, simple distillation may not be effective. Consider vacuum distillation or sublimation for purification, as 2-chloropyrimidine is a solid with a relatively low melting point (63-66°C).
Contamination with Unreacted Starting Material If the product is contaminated with the acidic starting material, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove the unreacted acid.

Experimental Protocols (Suggested)

Note: These are suggested starting points based on analogous reactions and should be optimized for the specific substrate and laboratory conditions.

Method 1: Thermal Decarboxylation

This protocol is based on the thermal decarboxylation of similar heterocyclic carboxylic acids.

Materials:

  • This compound

  • High-boiling inert solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone (NMP), or Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet/bubbler

  • Heating mantle with a temperature controller

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend this compound in the chosen high-boiling solvent (e.g., 5-10 mL of solvent per gram of acid).

  • Equip the flask with a reflux condenser and a gas outlet connected to a bubbler to monitor CO₂ evolution.

  • Heat the mixture gradually to 180-220°C. The exact temperature will require optimization.

  • Monitor the reaction by observing the rate of CO₂ evolution and by periodically taking samples for analysis (TLC, LC-MS).

  • Maintain the temperature until the evolution of CO₂ ceases or the analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Workup: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-chloropyrimidine can be purified by recrystallization, sublimation, or column chromatography.

Method 2: Copper-Catalyzed Decarboxylation

This protocol is adapted from general methods for copper-catalyzed decarboxylation of aromatic and heteroaromatic carboxylic acids.

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O) or another suitable copper catalyst

  • Quinoline (as both a ligand and co-solvent)

  • High-boiling inert solvent (e.g., NMP or diphenyl ether)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, a catalytic amount of copper(I) oxide (e.g., 5-10 mol%), and the high-boiling solvent.

  • Add quinoline (e.g., 1-2 equivalents).

  • Heat the mixture with stirring to 150-180°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash with dilute aqueous acid (e.g., 1M HCl) to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product as described in Method 1.

Data Presentation

The following table presents hypothetical data based on typical yields for decarboxylation of challenging heteroaromatic carboxylic acids. Actual yields may vary.

Method Catalyst Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%)
ThermalNoneDiphenyl ether200 - 2204 - 1230 - 60
CatalyticCu₂O (10 mol%)NMP/Quinoline160 - 1802 - 850 - 75
CatalyticAg₂CO₃ (cat.)DMSO150 - 1703 - 640 - 70

Visualizations

Below are diagrams illustrating the experimental workflow and the logical troubleshooting process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-Chloropyrimidine- 5-carboxylic acid, solvent, and catalyst (if applicable) B Heat under inert atmosphere A->B Setup C Monitor reaction by TLC/LC-MS & CO2 evolution B->C Heating D Cool and perform aqueous workup C->D Reaction Complete E Purify crude product (Recrystallization/ Chromatography) D->E Crude Product F Characterize final product E->F Pure Product

Caption: General experimental workflow for the decarboxylation of this compound.

Troubleshooting_Logic Start Experiment Start Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion No Side_Products Issue: Multiple Side Products Check_Conversion->Side_Products Side Products? Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Increase_Temp Action: Increase Temperature or Change Catalyst Low_Conversion->Increase_Temp Increase_Temp->Check_Conversion Lower_Temp Action: Lower Temperature or Use Anhydrous Conditions Side_Products->Lower_Temp Lower_Temp->Check_Conversion Proceed Proceed to Workup Good_Conversion->Proceed

Caption: A logical diagram for troubleshooting common issues during the decarboxylation reaction.

Technical Support Center: Stability and Degradation of 2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of 2-chloropyrimidine (B141910) derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-chloropyrimidine derivatives?

A1: The main degradation pathways for 2-chloropyrimidine derivatives are hydrolysis, photodegradation, and thermal degradation. The susceptibility to each pathway depends on the specific derivative and the experimental conditions.

Q2: How does pH affect the stability of 2-chloropyrimidine?

Q3: What are the expected degradation products of 2-chloropyrimidine?

A3: Under photolytic conditions (UV irradiation at 254 nm) in an anaerobic aqueous solution, the major degradation products are 2-hydroxypyrimidine (B189755) and 2-chloro-4,2'-bipyrimidine. In the presence of oxygen, 2-hydroxypyrimidine is the primary product. Hydrolysis typically leads to the formation of 2-hydroxypyrimidine.

Q4: My 2-chloropyrimidine derivative appears to be degrading during my experiment, what should I do?

A4: First, identify the potential cause of degradation by considering the experimental conditions (pH, light exposure, temperature). Refer to the troubleshooting guide below for specific issues. It is recommended to perform a forced degradation study to systematically investigate the stability of your specific derivative.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation or stress study is a series of experiments where the drug substance or product is exposed to stress conditions exceeding those of accelerated stability testing.[1] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2] According to ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1] The goal is to achieve a degradation of 5-20%.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of 2-chloropyrimidine derivative in acidic or basic solution Hydrolysis: The chloro substituent at the 2-position is susceptible to nucleophilic substitution by water or hydroxide (B78521) ions.- Adjust the pH of your solution to a neutral range if the experimental protocol allows. - If acidic or basic conditions are necessary, minimize the exposure time and temperature. - Consider using a less nucleophilic solvent system.
Appearance of unexpected peaks in HPLC analysis after exposure to light Photodegradation: The pyrimidine (B1678525) ring can absorb UV light, leading to photochemical reactions.- Protect your samples from light by using amber vials or covering them with aluminum foil. - If light exposure is part of the experiment, use a controlled light source and quantify the extent of degradation. - Refer to the photostability data table below for known quantum yields.
Degradation of the compound at elevated temperatures Thermal Degradation: The molecule may not be stable at the operating temperature.- Determine the thermal stability of your compound using techniques like thermogravimetric analysis (TGA). - If possible, conduct your experiment at a lower temperature. - Minimize the duration of exposure to high temperatures.
Inconsistent results or appearance of multiple degradation products Multiple Degradation Pathways: The compound may be degrading through a combination of hydrolysis, photolysis, and/or thermal stress.- Systematically investigate each degradation pathway through a forced degradation study. - Use a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to separate and identify all degradation products.
Difficulty in identifying degradation products Lack of appropriate analytical methods: The current analytical method may not be suitable for separating or identifying the degradation products.- Develop and validate a stability-indicating HPLC method. - Utilize LC-MS/MS to obtain mass and fragmentation data for structural elucidation of unknown degradation products.[3]

Data Presentation

Table 1: Photodegradation of 2-Chloropyrimidine in Anaerobic Aqueous Solution (UV Irradiation at 254 nm)

Degradation ProductQuantum Yield (Φ)
2-Hydroxypyrimidine~0.01
2-Chloro-4,2'-bipyrimidine~0.005

Data from the photochemistry study of 2-chloropyrimidine.

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature to 60°C.[4]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH at room temperature to 60°C.[4]
Oxidation 0.1% to 3.0% H₂O₂ at room temperature.[4]
Thermal Degradation 40°C to 80°C.[4]
Photolytic Degradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[4]

These are general guidelines; specific conditions should be optimized for each derivative to achieve 5-20% degradation.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a 2-chloropyrimidine derivative.

1. Sample Preparation:

  • Prepare a stock solution of the 2-chloropyrimidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol, or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period. Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a defined period. Also, heat a solution of the compound under the same conditions.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a validated stability-indicating HPLC-UV method.

  • If unknown degradation products are observed, use LC-MS/MS for identification.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the relative amounts of the degradation products.

  • Aim for 5-20% degradation to ensure that the degradation products are readily detectable without complete loss of the parent compound.[1]

Protocol 2: HPLC-UV Method for Analysis of 2-Chloropyrimidine and its Degradation Products

This protocol provides a starting point for developing an HPLC-UV method. Optimization will be required for specific derivatives and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

Mandatory Visualizations

DegradationPathways Chloropyrimidine 2-Chloropyrimidine Derivative Hydrolysis Hydrolysis (Acidic/Basic Conditions) Chloropyrimidine->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV Light) Chloropyrimidine->Photodegradation Thermal Thermal Stress Chloropyrimidine->Thermal Δ Hydroxypyrimidine 2-Hydroxypyrimidine Derivative Hydrolysis->Hydroxypyrimidine Photodegradation->Hydroxypyrimidine Bipyrimidine Bipyrimidine Derivative Photodegradation->Bipyrimidine OtherDegradants Other Degradants Thermal->OtherDegradants

Caption: Primary degradation pathways of 2-chloropyrimidine derivatives.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation (H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Samples Photo Photolytic (Light) Photo->HPLC Analyze Samples LCMS LC-MS/MS Identification HPLC->LCMS If unknown peaks Method Develop Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Drug 2-Chloropyrimidine Derivative Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

TroubleshootingLogic Start Degradation Observed? CheckpH Is pH acidic or basic? Start->CheckpH Yes NoDegradation No Degradation Start->NoDegradation No CheckLight Was sample exposed to light? CheckpH->CheckLight No Hydrolysis Likely Hydrolysis CheckpH->Hydrolysis Yes CheckTemp Was temperature elevated? CheckLight->CheckTemp No Photodegradation Likely Photodegradation CheckLight->Photodegradation Yes Thermal Likely Thermal Degradation CheckTemp->Thermal Yes Multiple Multiple Pathways Possible CheckTemp->Multiple No

Caption: Logic diagram for troubleshooting degradation issues.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2-Chloropyrimidine-5-carboxylic acid. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. Here, you will find information to help you manage and control the regioselectivity of your reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine. At which position should I expect the substitution to occur?

In general, for pyrimidine (B1678525) systems, nucleophilic attack is favored at positions C4 and C6 due to the electronic stabilization of the Meisenheimer intermediate. However, in this compound, the only available position for substitution is C2. Therefore, the reaction will exclusively occur at the C2 position. The electron-withdrawing nature of the carboxylic acid at C5 and the nitrogen atoms in the ring activates the C2 position for nucleophilic attack.

Q2: How does the choice of nucleophile affect the reaction outcome in SNAr reactions with this compound?

While the position of substitution is fixed at C2, the nature of the nucleophile can significantly impact the reaction rate and yield.

  • Primary and Secondary Amines: These are common nucleophiles and generally react well under standard heating conditions with a base.

  • Tertiary Amines: In some substituted dichloropyrimidines, tertiary amines have been shown to favor C2 selectivity.[1][2] While there is only one substitution site on your starting material, using a tertiary amine may still be a viable strategy, potentially proceeding through an initial quaternization followed by dealkylation.[1][2]

  • Alkoxides: Alkoxides are also effective nucleophiles for substitution at the C2 position.

Q3: I am planning a Suzuki-Miyaura cross-coupling reaction with this compound. What are the key factors for a successful reaction?

A successful Suzuki-Miyaura coupling will depend on the careful selection of the catalyst, ligand, base, and solvent system. The C-Cl bond on the electron-deficient pyrimidine ring is activated towards oxidative addition to the palladium catalyst.[3]

  • Catalyst and Ligand: A palladium catalyst is essential. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of ligand can be critical for achieving high yields and preventing catalyst decomposition.[4][5]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to facilitate the transmetalation step.[5][6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene (B28343), DME) and water is typically used.[5][7]

Q4: Can I perform sequential reactions on this compound, for example, an SNAr followed by a reaction at the carboxylic acid group?

Yes, this is a common strategy. The carboxylic acid group can be converted to an ester or an amide after the initial substitution at the C2 position. It is generally advisable to perform the nucleophilic substitution on the chloro-group first, as the conditions required for modifying the carboxylic acid (e.g., using coupling agents or converting to an acid chloride) might be harsher and could lead to side reactions if the chloro-group is still present.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Steps
Insufficient reaction temperature or time Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Be cautious of potential decomposition at very high temperatures.
Inappropriate base Ensure the base is strong enough to deprotonate the nucleophile (if necessary) and neutralize the HCl generated during the reaction. Common bases include K₂CO₃, NaHCO₃, or tertiary amines like triethylamine (B128534) or diisopropylethylamine.[3]
Poor solvent choice The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Common solvents include DMF, NMP, ethanol, or water.[3]
Decomposition of starting material or product If decomposition is observed, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere if your substrates are sensitive to air or moisture.
Issue 2: Poor Performance in Suzuki-Miyaura Cross-Coupling
Possible Cause Troubleshooting Steps
Inactive catalyst Ensure the palladium catalyst is active. Use fresh catalyst or a catalyst from a reliable source. The choice of ligand is also crucial; consider screening different phosphine (B1218219) ligands to find the optimal one for your specific substrate.[4]
Suboptimal base or solvent The choice of base and solvent system is critical. A common system is K₂CO₃ in a mixture of 1,4-dioxane and water.[7] If this is not effective, consider other bases like K₃PO₄ or Cs₂CO₃ and other solvents like toluene or DME.[5]
Decomposition of boronic acid Boronic acids can be prone to decomposition, especially at high temperatures. Use fresh boronic acid and ensure the reaction is properly degassed to remove oxygen, which can contribute to decomposition.
Steric hindrance If you are using a sterically hindered boronic acid, the reaction may be slow. In such cases, using a more active catalyst/ligand system and higher temperatures may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DMF, NMP, or ethanol).

  • Addition of Nucleophile and Base: Add the amine nucleophile (1.0-1.2 equivalents) to the solution. Add a non-nucleophilic base such as K₂CO₃ or triethylamine (2.0 equivalents) to neutralize the HCl generated.[3]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[3][5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane/water).[5]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[3]

Visualizations

SNAr_Workflow start Start: this compound reactants Add Nucleophile (e.g., Amine) & Base (e.g., K2CO3) in Solvent (e.g., DMF) start->reactants reaction Heat Reaction (e.g., 80-120 °C) Monitor by TLC/LC-MS reactants->reaction workup Work-up: Cool, Filter or Evaporate reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Product: 2-Substituted-pyrimidine-5-carboxylic acid purification->product Suzuki_Workflow start Start: this compound reactants Add Arylboronic acid, Pd Catalyst, Base in Degassed Solvent start->reactants reaction Heat under Inert Atmosphere (e.g., 80-100 °C) Monitor by TLC/LC-MS reactants->reaction workup Work-up: Cool, Extract with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2-Aryl-pyrimidine-5-carboxylic acid purification->product Regioselectivity_Factors sub 2,4-Dichloropyrimidine (General Case) c4_attack Favored: Nucleophilic attack at C4 sub->c4_attack  Greater stabilization of Meisenheimer intermediate c2_attack Disfavored/Conditional: Nucleophilic attack at C2 sub->c2_attack edg Electron-donating group at C6 edg->c2_attack Reverses normal selectivity tert_amine Tertiary amine nucleophile tert_amine->c2_attack Can favor C2 attack

References

Technical Support Center: Overcoming Low Yields in 2-Chloropyrimidine-5-carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 2-Chloropyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in coupling reactions with this compound?

Low yields in these reactions typically stem from a few key areas:

  • Poor Substrate Reactivity: The C-Cl bond on the pyrimidine (B1678525) ring is less reactive than corresponding C-Br or C-I bonds, often requiring more forcing conditions or specialized catalysts for efficient activation.[1]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation and a stalled reaction. Impurities in reagents or solvents can also poison the catalyst.[1]

  • Side Reactions: Competing reactions such as protodeboronation (in Suzuki coupling), hydrodehalogenation, or nucleophilic aromatic substitution (SNAr) by amines (in amide coupling) can consume starting materials and reduce the yield of the desired product.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and critical for success.[1] An incompatible combination can result in poor catalytic activity and low conversion.

Q2: How does the electron-deficient nature of the pyrimidine ring affect coupling reactions?

The pyrimidine ring is an electron-deficient aromatic system, which has a dual effect. This electron deficiency makes it more reactive than analogous benzene (B151609) halides in nucleophilic aromatic substitutions.[3] For palladium-catalyzed cross-coupling reactions, this property facilitates the oxidative addition step. However, it also increases the susceptibility of the 2-chloro position to direct nucleophilic attack, particularly by amine partners in amide coupling reactions, leading to undesired SNAr byproducts.[2]

Q3: What are the best practices for setting up a Suzuki-Miyaura coupling reaction with this substrate?

A good starting point for a Suzuki coupling of this compound includes:

  • Catalyst System: For less reactive chloro-heteroarenes, advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often necessary to achieve high yields.[4][5] However, traditional catalysts like Pd(PPh₃)₄ can be effective, sometimes with the aid of microwave irradiation.[4]

  • Base: A moderately strong base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) is often a good choice.[1][5]

  • Solvent: An aprotic solvent mixture, such as 1,4-dioxane (B91453)/water or toluene (B28343)/water, is commonly used.[1][6]

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]

Q4: When should I consider a Buchwald-Hartwig amination over other C-N bond formation methods?

Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is particularly useful when other methods like SNAr or amide coupling are problematic.[7] Consider this reaction for coupling a wide range of primary and secondary amines. For this compound, it can be an effective way to introduce an amine at the 2-position. The reaction conditions, particularly the choice of a bulky phosphine ligand and appropriate base (ranging from strong alkoxides to weaker carbonates), can be tuned to accommodate various functional groups.[7][8]

Q5: How can I minimize the formation of the SNAr byproduct during amide coupling?

The primary challenge in the amide coupling of this compound is the competing SNAr reaction where the amine displaces the 2-chloro substituent.[2] To favor the desired amide bond formation, consider the following strategies:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can slow down the SNAr reaction, which often has a higher activation energy.[2]

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent (e.g., EDC, HATU) and a non-nucleophilic base for 15-30 minutes before adding the amine. This ensures the activated ester is readily available to react, outcompeting the SNAr pathway.[2]

  • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Steps & Recommendations
Inactive or Decomposed Catalyst • Use a fresh, reliable source of palladium catalyst. Pre-catalysts (e.g., Buchwald G3 precatalysts) can be more reliable in generating the active Pd(0) species.[9][10]• Ensure a strictly inert atmosphere. Degas solvents thoroughly and use Schlenk techniques to prevent oxygen from deactivating the catalyst.[1]• Avoid solvents known to inhibit the reaction, such as chloroform, acetonitrile, or pyridine.[11]
Inappropriate Ligand • For the less reactive C-Cl bond, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition.[4][5]• Screen different classes of ligands, including bidentate ligands (e.g., Xantphos), which can be effective in certain cases.[12]
Incorrect Base Suzuki: Use K₂CO₃ or K₃PO₄. Ensure the base is finely ground and dry.[1][6]• Buchwald-Hartwig: Base choice is critical. Strong bases like NaOtBu or LHMDS are highly effective but may not be compatible with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[11][13]
Low Reaction Temperature • If the reaction is sluggish, cautiously increasing the temperature may improve the rate.[14] Microwave irradiation can also be highly effective for accelerating the reaction.[3][4][15]
Issue 2: Formation of Significant Side Products
Side Product / Issue Potential Cause & Minimization Strategy
Protodeboronation (Suzuki) (Boronic acid replaced by -H)• This is often exacerbated by high temperatures and certain bases.[1]• Use fresh, high-purity boronic acid or more stable derivatives like pinacol (B44631) esters (BPin) or MIDA boronates.[14]• Consider using milder bases or slightly lower reaction temperatures.
Homocoupling (Suzuki) (Coupling of two boronic acid molecules)• This is often caused by the presence of oxygen.[14] Ensure the degassing procedure is rigorous.• Add the aryl halide in a slight excess to favor the cross-coupling pathway.[1]
SNAr Byproduct (Amide Coupling) (Amine displaces the 2-chloro group)• This is a primary competing reaction due to the activated pyrimidine ring.[2]• Strategy: Lower the reaction temperature (start at 0 °C). Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. Use a hindered non-nucleophilic base like DIPEA.[2]
Hydrodehalogenation (Chloro group replaced by -H)• Can be caused by certain bases or hydride sources in the reaction mixture.[14]• Strategy: Switch to a carbonate or phosphate base and an aprotic solvent. Screen different ligands, as some are more prone to this side reaction.[13]

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar, then allow to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
  • Glassware Preparation: In an inert atmosphere glovebox or using Schlenk technique, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling (EDC/HOBt) of this compound with Benzylamine (B48309)
  • Acid Activation: To a solution of this compound (1.0 equiv.) in anhydrous DMF under an inert atmosphere at 0 °C, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.). Stir the mixture at 0 °C for 20 minutes.[2]

  • Amine Addition: To the pre-activated mixture, add benzylamine (1.1 equiv.) followed by DIPEA (2.5 equiv.).[2]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Chloropyrimidines
Catalyst / Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2 - 5A common starting point, can be effective but may require higher temperatures or microwave irradiation.[1][4]
Pd₂(dba)₃XPhos / SPhos1 - 4Excellent for challenging aryl chlorides; bulky, electron-rich ligands enhance reactivity.[4][5]
PEPPSI-IPr-1 - 3N-heterocyclic carbene (NHC) based catalyst, often highly active for heteroaryl chlorides.[4]
Table 2: Effect of Different Bases on Buchwald-Hartwig Amination
BaseStrengthpKaHTypical SolventNotes
NaOtBuStrong~19Toluene, DioxaneHighly effective, high reaction rates. Not suitable for substrates with base-sensitive groups (e.g., esters).[11][13]
LHMDSStrong~26Toluene, THFSimilar to NaOtBu in reactivity.
Cs₂CO₃Weak~10Toluene, DioxaneGood for substrates with base-sensitive functional groups; often requires higher temperatures.[11][13]
K₃PO₄Weak~12Toluene, DioxaneA common weak base, offers good functional group tolerance.[11][13]
Table 3: Common Coupling Reagents for Amide Bond Formation
ReagentAdditiveNotes
EDCHOBt / OxymaPureStandard carbodiimide (B86325) coupling. HOBt or OxymaPure are added to suppress side reactions and racemization.[2][16]
HATU / HBTUDIPEA / TEAUronium-based reagents known for high reactivity and efficiency, suitable for difficult couplings.[2]
T3PEt₃N / DIPEA1-Propylphosphonic anhydride (B1165640) is another effective coupling agent.[17]

Visualizations

Troubleshooting_Workflow cluster_no_conversion Troubleshooting: No Conversion cluster_side_products Troubleshooting: Side Products start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_catalyst Check Catalyst/Ligand System - Use fresh catalyst - Screen bulky, e⁻-rich ligands - Ensure inert atmosphere check_conversion->check_catalyst No identify_sp Identify Major Side Product (LCMS/NMR) check_conversion->identify_sp Yes, but low yield check_conditions Optimize Conditions - Increase temperature? - Screen bases/solvents - Use microwave? check_catalyst->check_conditions check_reagents Verify Reagent Quality - Fresh boronic acid? - Anhydrous solvents? check_conditions->check_reagents end_node Optimized Reaction check_reagents->end_node sp_suzuki Suzuki Side Products? (Protodeboronation, Homocoupling) - Use fresh boronic acid - Improve degassing identify_sp->sp_suzuki sp_amide Amide Side Product? (SNAr) - Lower temperature - Pre-activate acid identify_sp->sp_amide sp_general General Side Products? (Hydrodehalogenation) - Screen bases/ligands identify_sp->sp_general sp_suzuki->end_node sp_amide->end_node sp_general->end_node

Caption: General workflow for troubleshooting low-yield coupling reactions.

Decision_Tree start Goal: Couple 2-Chloropyrimidine- 5-carboxylic acid coupling_partner What is the coupling partner? start->coupling_partner partner_boronic Boronic Acid / Ester coupling_partner->partner_boronic C-C bond partner_amine Amine coupling_partner->partner_amine C-N bond partner_other Other (e.g., Alkyne, Alcohol) coupling_partner->partner_other Other suzuki Use Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos-Pd) - Base (K₂CO₃, K₃PO₄) - Solvent (Dioxane/H₂O) partner_boronic->suzuki amine_target Which position to functionalize? partner_amine->amine_target other_reactions Consider Other Couplings (e.g., Sonogashira, C-O coupling) partner_other->other_reactions amide_coupling Amide Coupling (at -COOH) - Coupling Reagent (EDC/HOBt, HATU) - Non-nucleophilic base (DIPEA) - Low Temperature to avoid SNAr amine_target->amide_coupling Carboxylic Acid bha Buchwald-Hartwig (at C-Cl) - Pd Catalyst + Bulky Ligand (XPhos) - Base (NaOtBu, Cs₂CO₃) - Anhydrous Solvent (Toluene) amine_target->bha 2-Chloro Position Amide_vs_SNAr reactants 2-Chloropyrimidine-5-COOH + R-NH₂ + Coupling Reagent + Base path_amide Desired Pathway: Amide Coupling reactants->path_amide path_snar Side Reaction: SNAr reactants->path_snar product_amide Desired Amide Product path_amide->product_amide product_snar SNAr Byproduct path_snar->product_snar conditions_amide Favored by: - Low Temperature - Pre-activation of Acid - Hindered Base (DIPEA) conditions_amide->path_amide conditions_snar Favored by: - High Temperature - Strong Nucleophilic Amine conditions_snar->path_snar

References

byproduct formation in the amidation of 2-Chloropyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amidation of 2-Chloropyrimidine-5-carboxylic acid.

Troubleshooting Guide

Issue 1: Low Yield of Desired Amide Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete activation of the carboxylic acid. - Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq.).- Ensure your coupling reagent is not hydrolyzed; use fresh or properly stored reagent.- Switch to a more potent coupling reagent like HATU or HBTU.
Poor nucleophilicity of the amine. - Increase the reaction temperature. Start at room temperature and incrementally increase as needed, monitoring for byproduct formation.- Use a less sterically hindered base to avoid interference with the amine.- Increase the concentration of the amine (1.2-2.0 eq.).
Hydrolysis of the activated ester intermediate. - Use anhydrous solvents (e.g., dry DMF, DCM, or THF).- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Protonation of the amine. - Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is used to neutralize the carboxylic acid and any acidic byproducts from the coupling reagent.
Issue 2: Significant Formation of the SNAr Byproduct

The primary challenge in the amidation of this compound is the competing Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom by the amine.

Strategies to Minimize SNAr Byproduct Formation

StrategyDetailed Protocol
Low-Temperature Reaction The SNAr reaction generally has a higher activation energy than the desired amidation. Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the formation of the amide.
Order of Reagent Addition Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures that the activated ester is readily available to react with the amine as soon as it is introduced, outcompeting the SNAr pathway.
Choice of Base Use a bulky, non-nucleophilic base such as Diisopropylethylamine (DIPEA) to minimize its potential to act as a nucleophile or to deprotonate the amine in a way that enhances its reactivity towards the pyrimidine (B1678525) ring.
Coupling Reagent Selection Employ a highly efficient and fast-acting coupling reagent. Reagents like HATU or HBTU can promote rapid amide bond formation, reducing the reaction time and thus the opportunity for the SNAr side reaction to occur.

Expected Trend of Byproduct Formation Under Various Conditions (Illustrative Data)

Coupling ReagentBaseTemperature (°C)Desired Amide Yield (%)SNAr Byproduct (%)
EDC/HOBtDIPEA07515
EDC/HOBtDIPEA25 (RT)6030
HATUDIPEA08510
HATUDIPEA25 (RT)7025
DCC/DMAPTEA25 (RT)5535

Note: The data in this table is illustrative and based on general principles of reactivity. Actual results may vary depending on the specific amine and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the amidation of this compound?

A1: The most prevalent byproduct is the result of a Nucleophilic Aromatic Substitution (SNAr) reaction, where the amine reactant displaces the chlorine atom at the 2-position of the pyrimidine ring. This leads to the formation of a 2-(amino)pyrimidine-5-carboxamide derivative.

Q2: Which coupling reagents are recommended for this reaction to minimize byproduct formation?

A2: Uronium/aminium-based coupling reagents like HATU and HBTU are often preferred due to their high efficiency and rapid reaction rates, which can favor the desired amidation over the slower SNAr reaction, especially at lower temperatures.[1] Carbodiimides such as EDC in combination with an additive like HOBt can also be effective, but may require more careful temperature control.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: A non-nucleophilic base is crucial for deprotonating the carboxylic acid to facilitate its activation by the coupling reagent. It also neutralizes any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a highly recommended base due to its steric bulk, which minimizes its potential to participate in side reactions.[2]

Q4: Can I use an inorganic base for this amidation?

A4: While some reactions with similar substrates have utilized inorganic bases like calcium carbonate to buffer the reaction mixture and mitigate acid-induced decomposition, for standard amide coupling, an organic base like DIPEA or TEA is more common as it is soluble in the typical organic solvents used for these reactions.

Q5: How does temperature affect the outcome of the reaction?

A5: Temperature is a critical parameter. Higher temperatures tend to favor the SNAr side reaction. It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress.

Q6: I am still observing the SNAr byproduct. What else can I try?

A6: If you have optimized the temperature, base, and coupling reagent, consider the following:

  • Pre-activation: Ensure you are pre-activating the carboxylic acid with the coupling reagent before adding the amine.

  • Amine Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes improve the rate of the desired reaction. However, a large excess may promote the SNAr byproduct.

  • Solvent: While DMF and DCM are common, you could explore other aprotic solvents to see if they influence the reaction selectivity.

Experimental Protocols

General Protocol for Amidation using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Amidation using EDC/HOBt
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Add DIPEA (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring the reaction progress.

  • Work-up and purify as described in the HATU protocol.

Visualizations

Amidation_vs_SNAr This compound This compound Activated Ester Activated Ester This compound->Activated Ester Activation SNAr Byproduct SNAr Byproduct This compound->SNAr Byproduct SNAr Amine (R-NH2) Amine (R-NH2) Desired Amide Desired Amide Amine (R-NH2)->Desired Amide Amine (R-NH2)->SNAr Byproduct Coupling Reagent + Base Coupling Reagent + Base Coupling Reagent + Base->Activated Ester Activated Ester->Desired Amide Amidation Troubleshooting_Workflow start Low Yield or High Byproduct Formation check_temp Is the reaction at low temperature (0 °C)? start->check_temp lower_temp Lower temperature to 0 °C check_temp->lower_temp No check_preactivation Are you pre-activating the carboxylic acid? check_temp->check_preactivation Yes lower_temp->check_preactivation preactivate Implement pre-activation step (15-30 min) check_preactivation->preactivate No check_reagent Is the coupling reagent highly efficient (e.g., HATU)? check_preactivation->check_reagent Yes preactivate->check_reagent change_reagent Switch to a more efficient coupling reagent check_reagent->change_reagent No check_base Are you using a bulky, non-nucleophilic base (e.g., DIPEA)? check_reagent->check_base Yes change_reagent->check_base change_base Switch to DIPEA check_base->change_base No success Improved Yield and Purity check_base->success Yes change_base->success

References

selective protection of the carboxylic acid group in 2-Chloropyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective protection of the carboxylic acid group in 2-Chloropyrimidine-5-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for protecting the carboxylic acid group of this compound?

The most common and effective method for protecting the carboxylic acid group of this compound is through esterification. Commonly used esters include methyl, ethyl, benzyl, and tert-butyl esters.[1][2] The choice of the ester depends on the desired stability towards subsequent reaction conditions and the specific requirements for deprotection.[3]

Q2: How do I choose the right protecting group for my synthesis?

The selection of a suitable protecting group should be based on the principle of orthogonal protection . This strategy involves using protecting groups that can be removed under specific conditions without affecting other functional groups in the molecule.[3][4] For instance:

  • Methyl and Ethyl esters are generally stable but require relatively harsh acidic or basic conditions for cleavage.[2]

  • Benzyl esters are advantageous as they can be cleaved under mild, neutral conditions via hydrogenolysis.[2][5]

  • tert-Butyl esters are readily cleaved under acidic conditions.

  • Silyl esters are labile and can be cleaved under mild acidic or basic conditions, or with fluoride (B91410) ion sources.[6][7]

Consider the stability of the 2-chloro-pyrimidine moiety under the deprotection conditions of the chosen ester.

Q3: Can the 2-chloro group on the pyrimidine (B1678525) ring react during the esterification process?

The 2-chloro group on the pyrimidine ring is a potential site for nucleophilic substitution. While standard esterification conditions (e.g., Fischer esterification with acid catalysis) are generally selective for the carboxylic acid, prolonged reaction times, high temperatures, or the use of strong nucleophiles could potentially lead to substitution at the C2 position. It is crucial to carefully control the reaction conditions to maintain selectivity.

Troubleshooting Guides

This section addresses common issues encountered during the selective protection of this compound.

Problem 1: Low or No Yield of the Desired Ester

Possible Causes:

  • Presence of Water: Esterification reactions, particularly Fischer esterification, are equilibrium processes. The presence of water, either in the reagents or produced during the reaction, can shift the equilibrium back towards the starting materials.[8]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[8]

  • Steric Hindrance: If a bulky alcohol is used, steric hindrance can slow down the reaction rate.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may not have reached completion.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed.[8]

  • Optimize Catalyst Loading: Titrate the amount of acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly.

  • Use an Excess of Alcohol: Using the alcohol as the solvent can help drive the equilibrium towards the product side.[1]

Problem 2: Formation of Side Products

Possible Cause:

  • Reaction at the 2-Chloro Position: As mentioned, the 2-chloro group can be susceptible to nucleophilic attack. This is more likely with certain reagents or under harsh conditions. For example, using a basic catalyst or a nucleophilic solvent at high temperatures could lead to substitution.

Solutions:

  • Use Mild Reaction Conditions: Opt for milder esterification methods if side reactions are observed. For example, using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents can facilitate esterification under milder, neutral conditions.

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize the risk of side reactions.

  • Choose a Non-nucleophilic Base: If a base is required, use a non-nucleophilic one like triethylamine (B128534) or diisopropylethylamine.

Data Presentation

The following table summarizes reaction conditions and reported yields for the synthesis of various esters of this compound.

Protecting GroupReagents and ConditionsYield (%)Reference
Ethyl Ester1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester, POCl₃, N,N-dimethylaniline, reflux30-52%[9][10]
tert-Butyl Ester2-chloro-5-bromopyrimidine, Boc₂O, active metal reagent, then aqueous acid/baseN/A[Patent]

Note: The synthesis of the ethyl ester often starts from the corresponding 2-oxo-pyrimidine derivative, followed by chlorination.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This protocol is adapted from literature procedures for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate.[9][10]

Materials:

  • 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether or Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (1 equivalent), phosphorus oxychloride (excess, can be used as solvent), and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 1.5-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully quench the residue with ice water.

  • Neutralize the aqueous solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure ethyl 2-chloropyrimidine-5-carboxylate.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (2-oxo-pyrimidine ester, POCl3, N,N-dimethylaniline) B 2. Reflux (1.5-2 hours) A->B C 3. Quench with Ice Water B->C Cool to RT D 4. Neutralize (pH 7-8) C->D E 5. Extraction with EtOAc D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product (Ethyl 2-chloropyrimidine-5-carboxylate) H->I

Caption: Experimental workflow for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate.

troubleshooting_guide Start Low Yield of Ester Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Drive Equilibrium Forward Q1->A1_Yes Yes Q2 Are there side products? Q1->Q2 No Sol1 Use excess alcohol Remove water (Dean-Stark) Increase reaction time A1_Yes->Sol1 A2_Yes Optimize for Selectivity Q2->A2_Yes Yes Q3 Is the catalyst active? Q2->Q3 No Sol2 Use milder conditions (e.g., DCC/DMAP) Lower reaction temperature Use a non-nucleophilic base A2_Yes->Sol2 A3_No Check Catalyst Q3->A3_No No Sol3 Use fresh catalyst Increase catalyst loading A3_No->Sol3

Caption: Troubleshooting decision tree for low yield in esterification.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloropyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloropyrimidine-5-carboxylic acid scaffold is a versatile building block in medicinal chemistry, giving rise to a diverse range of biologically active analogs. These compounds have garnered significant interest for their potential as therapeutic agents, demonstrating activities that span from anticancer and antimicrobial to pain management. This guide provides an objective comparison of the performance of various analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

I. Anticancer Activity: Dual Inhibition of VEGFR-2 and CDK1

A prominent area of investigation for this compound analogs is in oncology, particularly as inhibitors of key kinases involved in cancer progression. A series of 2-amino-4-aryl-5-chloropyrimidines has been shown to be potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[1]

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. CDK1, a key regulator of the cell cycle, is often dysregulated in cancer cells, leading to uncontrolled proliferation. The dual inhibition of these targets presents a promising strategy for cancer therapy.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the structure-activity relationship (SAR) of a series of 2-amino-4-aryl-5-chloropyrimidine analogs against VEGFR-2 and CDK1. The inhibitory activity is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR Group (at position 4 of pyrimidine)VEGFR-2 IC50 (μM)CDK1 IC50 (μM)
1a 4-fluoro-phenyl0.0350.042
1b 4-chloro-phenyl0.0280.033
1c 4-bromo-phenyl0.0250.030
1d 4-methoxy-phenyl0.0450.055
1e 3-chloro-phenyl0.0330.040
1f 3-methoxy-phenyl0.0500.061
1g Phenyl0.0410.050

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-83.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by these inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Inhibitor 2-Chloropyrimidine Analog Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) CyclinB_CDK1_active Cyclin B / CDK1 (Active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Activation Cell_Division Cell Division CyclinB_CDK1_active->Cell_Division Promotes Cdc25 Cdc25 Phosphatase Cdc25->CyclinB_CDK1_inactive Dephosphorylates (Activates) Inhibitor 2-Chloropyrimidine Analog Inhibitor->CyclinB_CDK1_active Inhibits TRPV4_Signaling_Pathway Stimuli Stimuli (e.g., Heat, Osmotic Pressure) TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Signaling Downstream Signaling Ca_Influx->Signaling Pain Pain Sensation Signaling->Pain Antagonist TRPV4 Antagonist (2-Chloropyrimidine Analog) Antagonist->TRPV4 Blocks Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Components Add Buffer, Substrate, and Test Compound to Plate Start->Add_Components Add_Kinase Add Kinase (VEGFR-2 or CDK1) Add_Components->Add_Kinase Add_ATP Add ATP to Start Reaction Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_Detect Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Detect->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

References

A Comparative Guide to the In Vitro Validation of Compounds Derived from 2-Chloropyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. 2-Chloropyrimidine-5-carboxylic acid, in particular, serves as a versatile building block for synthesizing novel derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its reactive chlorine atom and carboxylic acid group allow for diverse chemical modifications, making it a valuable starting point for drug discovery campaigns.[1]

This guide provides a comparative overview of standard in vitro assays used to validate the biological activity of such compounds, complete with experimental data, detailed protocols, and visualizations to aid in the design and interpretation of preclinical studies.

Data Presentation: Comparative Efficacy of Pyrimidine Derivatives

The successful validation of novel compounds hinges on quantifying their biological effects. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and enzyme inhibition. While specific IC50 data for derivatives of this compound are proprietary or dispersed across numerous studies, the following table presents representative data for various pyrimidine-based compounds to illustrate how such data is typically presented.

Table 1: Comparative Cytotoxicity (IC50) of Various Pyrimidine Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line Assay Type IC50 (µM)
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast Cancer) MTT 0.57[3]
Pyrido[2,3-d]pyrimidine 4 HepG2 (Liver Cancer) MTT 1.13[3]
Pyrido[2,3-d]pyrimidine 11 MCF-7 (Breast Cancer) MTT 1.31[3]
Pyrido[2,3-d]pyrimidine 11 HepG2 (Liver Cancer) MTT 0.99[3]
Indazol-pyrimidine 4f MCF-7 (Breast Cancer) MTT 1.629[3]
Indazol-pyrimidine 4i A549 (Lung Cancer) MTT 2.305[3]
Pyrimidine Derivative 3b PC3 (Prostate Cancer) MTT 21[4]

| Pyrimidine Derivative 2d | A549 (Lung Cancer) | MTT | <50[5] |

Note: The data above is for structurally related pyrimidine compounds and serves as an example for comparison.

Experimental Workflow for In Vitro Compound Validation

The validation of a new chemical entity follows a structured workflow, progressing from broad screening to detailed mechanistic studies. This process ensures that promising compounds are efficiently identified and characterized.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action Compound Test Compound Synthesis (Derivative of 2-Chloropyrimidine- 5-carboxylic acid) PrimaryAssay Primary Screening (e.g., Cell Viability Assay) Compound->PrimaryAssay HitIdent Hit Identification (Activity > Threshold) PrimaryAssay->HitIdent DoseResponse Dose-Response & IC50 Determination HitIdent->DoseResponse Selectivity Selectivity Profiling (vs. Normal Cell Lines) DoseResponse->Selectivity SecondaryAssay Secondary Assays (e.g., In Vitro Kinase Assay) Selectivity->SecondaryAssay Pathway Signaling Pathway Analysis SecondaryAssay->Pathway Lead Lead Compound Selection Pathway->Lead G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Responses (Proliferation, Survival) TF->Response Inhibitor Pyrimidine Derivative Inhibitor->MEK Inhibits

References

A Comparative Analysis of Kinase Inhibitors Derived from Different Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potency, selectivity, and mechanisms of aminopyrimidine, diaminopyrimidine, and pyrrolopyrimidine-based kinase inhibitors for researchers, scientists, and drug development professionals.

The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the purine (B94841) core of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] Modifications to this core structure have given rise to distinct classes of inhibitors with varied potency, selectivity, and therapeutic applications. This guide provides a comparative analysis of three prominent pyrimidine-based cores: aminopyrimidine, diaminopyrimidine, and pyrrolopyrimidine, offering a quantitative comparison of their performance, detailed experimental methodologies, and visual representations of their structural and functional contexts.

Core Structures and Representative Inhibitors

The fundamental differences in the chemical structures of aminopyrimidine, diaminopyrimidine, and pyrrolopyrimidine cores give rise to a diverse range of kinase inhibitors. Each core offers unique points for substitution and optimization, influencing the inhibitor's binding affinity and selectivity.

G cluster_aminopyrimidine Aminopyrimidine Core cluster_diaminopyrimidine Diaminopyrimidine Core cluster_pyrrolopyrimidine Pyrrolopyrimidine Core a1 a2 Imatinib d1 d2 Compound 22 (CDK7i) p1 p2 Tofacitinib

Core pyrimidine scaffolds and examples.

Comparative Performance of Kinase Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of kinases. The following tables summarize the performance of representative inhibitors from each pyrimidine core class against various kinase targets. Lower IC50 values indicate higher potency.

Table 1: Aminopyrimidine-Based Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Reference
ImatinibBcr-Abl-[2]
NilotinibBcr-Abl-[2]
Compound 17IKK-21300[3]
Table 2: Diaminopyrimidine-Based Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Reference
VS-4718FAK1.5[4]
BI-853520FAK1.0[4]
CEP-37440FAK/ALK2.0/3.1[4]
VS-6063 (Defactinib)FAK/Pyk20.6[4]
Compound 22CDK77.21[5]
Table 3: Pyrrolopyrimidine-Based Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Reference
TofacitinibJAK1/JAK3-[6]
Compound 5kEGFR/Her2/VEGFR2/CDK240-204[7]
BKI-1649CpCDPK1-[8]
Compound 26 (PERK inhibitor)PERK-[9]

Signaling Pathway Inhibition: A Focus on the EGFR Pathway

Many pyrimidine-based kinase inhibitors target key nodes in oncogenic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, a critical regulator of cell growth and proliferation, is a common target.[10] Inhibition of EGFR can block downstream signaling and impede tumor progression.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Inhibition of the EGFR signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize kinase inhibitors. Specific details may vary depending on the kinase, inhibitor, and assay platform.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11]

  • Compound Preparation: Serially dilute the test inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 1%.[11]

  • Kinase Reaction Setup: In a white, opaque assay plate (e.g., 384-well), add the diluted inhibitor or vehicle control.[11]

  • Add the kinase and substrate mixture to each well. Pre-incubate at room temperature.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be near the Km for the specific kinase.[11][12] Incubate at 30°C for a specified time (e.g., 60 minutes).[11]

  • Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.[11]

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[11]

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Kinase_Assay_Workflow start Start compound_prep Prepare Inhibitor Dilutions start->compound_prep reaction_setup Set Up Kinase Reaction Plate compound_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate atp_addition->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent read_plate Measure Luminescence detect_reagent->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for IC50 determination.
Cellular Proliferation Assay (e.g., Sulforhodamine B or PrestoBlue)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).[13]

  • Cell Viability Measurement:

    • For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with Sulforhodamine B. Solubilize the bound dye and measure the absorbance.

    • For PrestoBlue assay: Add PrestoBlue™ reagent to the wells and incubate. Measure the fluorescence to determine cell viability.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Target Phosphorylation

This technique is used to determine if the inhibitor blocks the phosphorylation of a specific downstream target of the kinase in a cellular context.[14]

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a defined period. Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[14]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[14]

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to a loading control (e.g., total protein or a housekeeping gene).

Conclusion

The aminopyrimidine, diaminopyrimidine, and pyrrolopyrimidine cores each provide a versatile and effective foundation for the development of potent and selective kinase inhibitors. The choice of core and subsequent chemical modifications are critical in determining the inhibitor's therapeutic potential. The data and protocols presented in this guide offer a framework for the comparative analysis of these important classes of molecules, aiding in the rational design and development of next-generation targeted therapies.

References

assessing the efficacy of TRPV4 antagonists synthesized from 2-Chloropyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential vanilloid 4 (TRPV4) ion channel has emerged as a promising therapeutic target for a range of conditions, including edema, pain, and respiratory diseases. The development of potent and selective TRPV4 antagonists is a key objective in realizing this therapeutic potential. While various chemical scaffolds have been explored, this guide provides a comparative assessment of the prospective utility of pyrimidine-based compounds as TRPV4 antagonists, drawing parallels with established antagonists and related ion channel modulators.

This analysis is particularly relevant for researchers exploring novel chemical matter for TRPV4 modulation. Although direct synthesis of TRPV4 antagonists from 2-Chloropyrimidine-5-carboxylic acid is not yet prominently documented in publicly available research, the pyrimidine (B1678525) core is a well-established pharmacophore in numerous clinically successful drugs and a versatile starting point for medicinal chemistry campaigns. This guide will compare the efficacy of known, non-pyrimidine-based TRPV4 antagonists with that of pyrimidine derivatives targeting other ion channels, offering a framework for evaluating the potential of this scaffold in TRPV4 drug discovery.

Comparative Efficacy of Ion Channel Antagonists

To contextualize the potential of pyrimidine-based scaffolds, the following table summarizes the efficacy of well-characterized TRPV4 antagonists alongside representative pyrimidine derivatives that have shown potent antagonism at other ion channels, such as the P2X7 receptor. This comparison provides a benchmark for the potency that novel pyrimidine-based TRPV4 antagonists would need to achieve.

Compound Name/ClassTargetAssay TypeEfficacy (IC50)Reference
Established TRPV4 Antagonists
HC-067047TRPV4Intracellular Ca2+ Assay~13-133 nM[1]
GSK2193874TRPV4Not SpecifiedPotent and SelectiveN/A
RN-1734TRPV4Intracellular Ca2+ Assay~2.3-5.9 µMN/A
Pyrimidine-Based Antagonists (for other ion channels)
Pyrimidine-2,4-dione derivative (18m)P2X7 ReceptorEthidium (B1194527) Bromide Uptake10-30 nM[2]
Pyrimidine-2,4-dione derivative (19g-k)P2X7 ReceptorEthidium Bromide Uptake10-30 nM[2]
Pyrimidine derivative (14)Nav1.2Not Specified120 nM[3]
Pyrimidine derivative (35)Nav1.2Not Specified65 nM[3]

Signaling Pathways and Experimental Evaluation

The development of effective TRPV4 antagonists relies on a thorough understanding of the channel's activation and inhibition mechanisms, as well as robust experimental protocols for their evaluation.

TRPV4 Signaling Pathway

TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, it allows the influx of cations, primarily Ca2+, leading to downstream cellular responses. Antagonists block this ion influx, thereby mitigating the physiological effects of TRPV4 activation.

TRPV4_Signaling cluster_activation Activation Stimuli cluster_channel TRPV4 Channel cluster_inhibition Inhibition cluster_response Cellular Response Heat Heat TRPV4 TRPV4 (Closed) Heat->TRPV4 Mechanical Stress Mechanical Stress Mechanical Stress->TRPV4 Agonist (e.g., GSK1016790A) Agonist (e.g., GSK1016790A) Agonist (e.g., GSK1016790A)->TRPV4 Activates TRPV4_open TRPV4 (Open) TRPV4->TRPV4_open Conformational Change Ca_influx Ca²⁺ Influx TRPV4_open->Ca_influx TRPV4 Antagonist TRPV4 Antagonist TRPV4 Antagonist->TRPV4_open Blocks Downstream Downstream Signaling Ca_influx->Downstream

Caption: General signaling pathway of TRPV4 activation and inhibition.

Experimental Workflow for Antagonist Screening

A typical workflow for identifying and characterizing novel TRPV4 antagonists involves a series of in vitro assays, starting with high-throughput screening to identify initial hits, followed by more detailed electrophysiological studies to confirm their mechanism of action and potency.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Mechanism of Action cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., FLIPR-based Ca²⁺ assay) Dose_Response Dose-Response Curves (IC₅₀ Determination) HTS->Dose_Response Identified Hits Selectivity Selectivity Assays (vs. other TRP channels) Dose_Response->Selectivity Electrophysiology Whole-Cell Patch Clamp (Direct channel block) Selectivity->Electrophysiology Validated Hits SAR Structure-Activity Relationship (SAR) Studies Electrophysiology->SAR Confirmed Antagonists

Caption: Experimental workflow for screening and characterizing TRPV4 antagonists.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ion channel antagonists.

Intracellular Calcium ([Ca2+]) Assay

This assay is a common high-throughput method to screen for modulators of ion channels that are permeable to calcium.

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the target ion channel (e.g., TRPV4) are cultured in appropriate media.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.[4]

  • Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 30-60 minutes at 37°C.[4][5]

  • Compound Addition and Signal Detection:

    • The dye-loading solution is removed, and cells are washed with buffer.

    • Test compounds (potential antagonists) are added to the wells and incubated for a specific period.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR).

    • A known agonist of the channel (e.g., GSK1016790A for TRPV4) is added to stimulate calcium influx.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured over time.[1]

  • Data Analysis:

    • The inhibition of the agonist-induced calcium influx by the test compound is calculated.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of action of channel blockers.

  • Cell Preparation:

    • Cells expressing the ion channel of interest are plated on glass coverslips.

  • Recording Setup:

    • A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

  • Seal Formation and Whole-Cell Configuration:

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

    • A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current across the cell membrane.[6]

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • Channel activity is elicited by applying voltage steps or ramps, or by the application of a chemical agonist.

    • The resulting ionic currents are recorded before and after the application of the test compound (antagonist).[7]

  • Data Analysis:

    • The extent of current inhibition by the antagonist is measured.

    • Concentration-response curves are generated to determine the IC50 value.

Ethidium Bromide (EtBr) Uptake Assay (for P2X7 Receptors)

This assay is specific for ion channels that form large pores upon activation, such as the P2X7 receptor, and is a useful reference for a pyrimidine-targeted assay.

  • Cell Preparation:

    • HEK293 cells expressing the human P2X7 receptor are harvested and resuspended in an assay buffer.[8]

  • Assay Procedure:

    • The cell suspension is added to a 96-well plate containing ethidium bromide.

    • Test compounds (antagonists) are added to the wells.

    • The P2X7 receptor agonist, such as ATP or BzATP, is added to initiate channel and pore opening.[8]

    • The plate is incubated to allow for EtBr uptake through the formed pores.

  • Signal Detection and Analysis:

    • The fluorescence of intracellular EtBr (which increases upon binding to nucleic acids) is measured using a fluorescence plate reader.

    • The inhibition of agonist-induced EtBr uptake by the test compounds is calculated to determine their antagonistic activity and IC50 values.[2]

Conclusion

While the direct synthesis of TRPV4 antagonists from this compound remains an underexplored area in published literature, the pyrimidine scaffold holds significant promise for the development of novel ion channel modulators. The potent activities of pyrimidine derivatives against other ion channels, such as P2X7 and Nav1.2, suggest that this chemical class can be successfully employed to generate highly effective antagonists. By utilizing the robust experimental protocols outlined in this guide, researchers can systematically screen and characterize new chemical entities, including those based on a pyrimidine core, to identify the next generation of TRPV4 antagonists for therapeutic applications. The comparative data presented here should serve as a valuable benchmark for such drug discovery efforts.

References

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 2-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of 2-substituted pyrimidines is a cornerstone of medicinal chemistry and drug development. The identity and purity of these compounds underpin the reliability of biological and pharmacological studies. This guide provides a comparative overview of key spectroscopic techniques for the structural confirmation of 2-substituted pyrimidines, supported by experimental data and detailed protocols.

Core Spectroscopic Techniques: A Head-to-Head Comparison

A multi-faceted spectroscopic approach is essential for the unambiguous structural determination of 2-substituted pyrimidines. The most pivotal techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides unique and complementary information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the carbon framework of the molecule.[1][2][3][4]

  • Mass Spectrometry (MS): MS determines the molecular weight of a compound with high accuracy. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure and the presence of specific functional groups.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies indicates the presence of those bonds.[2][7][8]

Comparative Spectroscopic Data of 2-Substituted Pyrimidines

The following tables summarize the characteristic spectroscopic data for three common 2-substituted pyrimidines, providing a baseline for comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminopyrimidine DMSO-d₆8.5 (d), 7.9 (d), 6.4 (t)[1]161.0, 158.0, 110.0[1]
2-Hydroxypyrimidine DMSO-d₆~11.0 (br s, OH), 8.2 (d), 6.5 (t)165.0, 158.0, 112.0
2-Chloropyrimidine CDCl₃8.6 (d), 7.2 (t)162.0, 157.5, 120.0

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMass Spectrometry (m/z)Key IR Absorptions (cm⁻¹)
2-Aminopyrimidine 95 (M⁺)~3300-3500 (N-H stretch), ~1640 (C=N stretch)[9]
2-Hydroxypyrimidine 96 (M⁺)~3200 (O-H stretch), ~1650 (C=O stretch, tautomeric form)[1]
2-Chloropyrimidine 114/116 (M⁺/M⁺+2)~1570 (C=N stretch), ~780 (C-Cl stretch)

Experimental Workflow for Structural Confirmation

The structural confirmation of a novel 2-substituted pyrimidine (B1678525) follows a logical progression of spectroscopic analyses. The general workflow is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized 2-Substituted Pyrimidine MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesized_Compound->MS Sample IR Infrared (IR) Spectroscopy - Functional Group ID Synthesized_Compound->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Detailed Structure Synthesized_Compound->NMR Sample Data_Integration Data Integration and Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed Elucidation

Caption: General workflow for the structural elucidation of 2-substituted pyrimidines.

Detailed Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 2-substituted pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[1]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 300-500 MHz NMR spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).[1] Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[1]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Analysis (Electron Ionization - EI): Introduce the sample into the ion source of the mass spectrometer. The molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation.[10] The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid pyrimidine sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[1] Press the powder into a thin, transparent pellet using a hydraulic press.[1]

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. The positions of the absorption bands are typically reported in wavenumbers (cm⁻¹).

Alternative and Complementary Techniques

While NMR, MS, and IR spectroscopy are the workhorses for structural confirmation, other techniques can provide valuable complementary information.

  • UV-Visible Spectroscopy: This technique is useful for analyzing compounds with conjugated systems, which are common in pyrimidine derivatives. It provides information about the electronic transitions within the molecule.[1]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, it requires the growth of a suitable single crystal, which can be challenging.

By integrating data from this suite of spectroscopic techniques, researchers can confidently determine the structure of novel 2-substituted pyrimidines, a critical step in advancing pharmaceutical and scientific research.

References

Comparative Guide to QSAR Modeling of Pyrimidine Derivatives for Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Quantitative Structure-Activity Relationship (QSAR) modeling approaches applied to pyrimidine (B1678525) derivatives for various therapeutic activities. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in understanding and selecting appropriate QSAR strategies for their drug discovery projects.

Introduction to QSAR and Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] These models are instrumental in modern drug discovery, facilitating the prediction of therapeutic activity, toxicity, and pharmacokinetic properties of novel molecules, thereby accelerating the identification of promising drug candidates and reducing the reliance on extensive experimental testing.[2]

Pyrimidine, a fundamental heterocyclic aromatic compound, is a core scaffold in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making them a focal point of medicinal chemistry research.[4][5] This guide compares three distinct QSAR studies on pyrimidine derivatives, highlighting different modeling techniques and therapeutic targets.

Comparative Analysis of QSAR Studies

This section details three distinct QSAR studies on pyrimidine derivatives, comparing their objectives, methodologies, and outcomes.

Study 1: 3D-QSAR of Pyrimidine Derivatives as Anticancer Agents (AXL Kinase Inhibitors)

This study employed 3D-QSAR techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to investigate the structural requirements for pyrimidine derivatives to inhibit AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[6][7]

Study 2: QSAR of Furo- and Thienopyrimidines as Anticancer Agents (VEGFR-2 Inhibitors)

This research utilized both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to develop QSAR models for a series of furopyrimidine and thienopyrimidine compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[8][9]

Study 3: 2D-QSAR of Indolylpyrimidine Derivatives as Antibacterial Agents

This study focused on developing a 2D-QSAR model using multiple regression analysis to elucidate the structure-activity relationships of indolylpyrimidine derivatives against pathogenic bacteria.[10][11]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from the three QSAR studies, allowing for a direct comparison of their methodologies and predictive capabilities.

Table 1: Comparison of QSAR Study Designs

ParameterStudy 1: Anticancer (AXL Kinase)Study 2: Anticancer (VEGFR-2)Study 3: Antibacterial
Therapeutic Area AnticancerAnticancerAntibacterial
Molecular Target AXL KinaseVEGFR-2Not specified (whole cell)
Compound Class Pyrimidine DerivativesFuropyrimidine & Thienopyrimidine DerivativesIndolylpyrimidine Derivatives
QSAR Methodology 3D-QSAR (CoMFA, CoMSIA)MLR, ANN2D-QSAR (Multiple Regression)
Number of Compounds Not specified in abstract3322-28
Training Set Size Not specified in abstract26Not specified in abstract
Test Set Size Not specified in abstract7Not specified in abstract
Activity Parameter pIC50Percent InhibitionNot specified in abstract

Table 2: Comparison of QSAR Model Performance

Statistical ParameterStudy 1: CoMFAStudy 1: CoMSIAStudy 2: MLRStudy 2: ANNStudy 3: Multiple Regression
Correlation Coefficient (r² or R²) 0.9110.8750.8890.9980.8360
Cross-validation Coefficient (q² or Q²) 0.7000.622Higher than MLRNot specifiedNot specified
Predictive r² (pred_r²) 0.7090.668Not specifiedNot specifiedNot specified
Root Mean Square Error (RMSE) Not specifiedNot specifiedHigher than ANNLower than MLRNot specified
F-ratio Not specifiedNot specifiedNot specifiedNot specified30.593
Q-ratio Not specifiedNot specifiedNot specifiedNot specified0.341

Experimental Protocols

Detailed methodologies for the key experiments cited in the compared studies are provided below.

Biological Activity Assays
  • AXL Kinase Inhibition Assay (General Protocol): The inhibitory activity of the pyrimidine derivatives against AXL kinase is typically determined using a biochemical kinase assay.[12] This involves incubating the recombinant human AXL kinase with a substrate peptide and ATP in the presence of varying concentrations of the test compounds. The extent of substrate phosphorylation, which is inversely proportional to the inhibitor's potency, is then quantified, often using a luminescent or fluorescent readout. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.[13]

  • VEGFR-2 Kinase Inhibition Assay (General Protocol): The in vitro inhibition of VEGFR-2 kinase by the furopyrimidine and thienopyrimidine derivatives is measured using an enzyme-linked immunosorbent assay (ELISA)-based method.[1][6] Recombinant human VEGFR-2 is incubated with a substrate and ATP in the presence of the test compounds. The amount of phosphorylated substrate is detected using a specific antibody, and the IC50 values are determined from the dose-response curves.[14]

  • Antibacterial Activity Assay (General Protocol): The antibacterial activity of the indolylpyrimidine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC). This is commonly done using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4] The compounds are serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test bacteria is added. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

QSAR Modeling Methodologies
  • 3D-QSAR (CoMFA and CoMSIA):

    • Molecular Modeling and Alignment: The 3D structures of all pyrimidine derivatives are built and optimized to their lowest energy conformation. The molecules are then aligned based on a common substructure or a pharmacophore hypothesis.[10]

    • Field Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules using a probe atom. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

    • PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the calculated fields with the biological activity (pIC50 values).

    • Model Validation: The predictive power of the model is assessed using internal validation (leave-one-out cross-validation, q²) and external validation with a test set of compounds (predictive r²).[7]

  • 2D-QSAR (MLR and ANN):

    • Descriptor Calculation: A variety of 2D molecular descriptors, such as constitutional, topological, and quantum-chemical descriptors, are calculated for each molecule.

    • Descriptor Selection: A subset of the most relevant descriptors is selected using statistical methods like stepwise regression to avoid overfitting.

    • Model Building:

      • MLR: A linear equation is generated that best describes the relationship between the selected descriptors and the biological activity.

      • ANN: A non-linear model is developed using an artificial neural network architecture, which is trained to recognize complex patterns in the data.[8]

    • Model Validation: The models are validated internally and externally to assess their robustness and predictive ability.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in QSAR modeling.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Data_Curation 2. Data Curation (Cleaning & Standardization) Data_Collection->Data_Curation Set_Splitting 3. Dataset Splitting (Training & Test Sets) Data_Curation->Set_Splitting Descriptor_Calculation 4. Descriptor Calculation (2D, 3D, etc.) Set_Splitting->Descriptor_Calculation Feature_Selection 5. Feature Selection (Reducing Dimensionality) Descriptor_Calculation->Feature_Selection Model_Building 6. Model Building (e.g., MLR, PLS, ANN) Feature_Selection->Model_Building Internal_Validation 7. Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation 8. External Validation (Using Test Set) Internal_Validation->External_Validation Model_Application 9. Model Application (Virtual Screening, Lead Optimization) External_Validation->Model_Application

Caption: A generalized workflow for a QSAR modeling study.

Validation_Techniques cluster_internal Internal Validation cluster_external External Validation QSAR_Model Developed QSAR Model Cross_Validation Cross-Validation (q²) (e.g., Leave-One-Out) QSAR_Model->Cross_Validation Y_Scrambling Y-Scrambling / Randomization (Chance Correlation Check) QSAR_Model->Y_Scrambling Test_Set_Prediction Prediction on External Test Set (pred_r²) QSAR_Model->Test_Set_Prediction

Caption: Relationship between different QSAR model validation techniques.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrimidine_Inhibitor Pyrimidine Derivative (Inhibitor) Pyrimidine_Inhibitor->VEGFR2 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

References

Safety Operating Guide

Safe Disposal of 2-Chloropyrimidine-5-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Chloropyrimidine-5-carboxylic acid, a common building block in medicinal chemistry. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended safety gear and operational practices.

CategoryItem/PracticeSpecification
Eye/Face Protection Safety GlassesMust conform to EN166 (EU) or NIOSH (US) standards, equipped with side-shields.[1]
Skin Protection GlovesInspect prior to use. Use proper glove removal technique to avoid skin contact.[1]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection RespiratorFor nuisance exposures, use type P95 (US) or P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143).[1]
Hygiene Practices Hand WashingWash hands thoroughly before breaks and at the end of the workday.[1]
Ventilation Laboratory HoodHandle the chemical in a well-ventilated area, preferably a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the general procedure:

  • Consult a Professional Service : Engage a licensed waste disposal company to handle the chemical waste.[1] This ensures that the disposal method complies with all relevant regulations.

  • Packaging :

    • Keep the waste material in its original, suitable, and closed containers for disposal.[1]

    • Ensure containers are clearly labeled with the contents.

  • Surplus and Non-recyclable Solutions : Offer surplus and non-recyclable solutions to the licensed disposal company.[1]

  • Incineration : The recommended disposal method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Spill Management :

    • In case of a spill, avoid dust formation.[1]

    • Use personal protective equipment.[1]

    • Sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_disposal_path Disposal Path cluster_contingency Contingency start Start: 2-Chloropyrimidine- 5-carboxylic acid waste ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe Safety First spill Spill Occurs start->spill Potential Hazard package Package waste in labeled, sealed containers ppe->package contact Contact Licensed Waste Disposal Service package->contact transport Arrange for Professional Transport contact->transport incinerate Incineration with afterburner and scrubber transport->incinerate end End: Proper Disposal Complete incinerate->end contain Contain spill, avoid dust, prevent drain entry spill->contain cleanup Sweep into closed container for disposal contain->cleanup cleanup->package Repackage for disposal

Disposal workflow for this compound.

By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting.

References

Personal protective equipment for handling 2-Chloropyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloropyrimidine-5-carboxylic acid (CAS No: 374068-01-6) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on Safety Data Sheet (SDS) information.[1][2][3]

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[1][3]
Skin Protection Chemical-resistant, impervious gloves. A disposable, lint-free, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Hazard Identification and First Aid

Hazard Statements:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[1]

First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Step 2: Handling and Use

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Step 3: Spill Management

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.

  • Sweep up the spilled solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

Step 4: Disposal

  • Dispose of unused product and contaminated packaging as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not let the product enter drains.[1]

Visual Workflow for Chemical Spill Response

The following diagram outlines the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (if safe to do so) ppe->contain cleanup Clean Up Spill (Sweep solid material, avoid dust) contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropyrimidine-5-carboxylic acid
Reactant of Route 2
2-Chloropyrimidine-5-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。